molecular formula C12H14N2O B8770308 3-(1H-indol-3-yl)-N-methylpropanamide CAS No. 69397-85-9

3-(1H-indol-3-yl)-N-methylpropanamide

Cat. No.: B8770308
CAS No.: 69397-85-9
M. Wt: 202.25 g/mol
InChI Key: YRFPBFOOZPGAAH-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-N-methylpropanamide (CAS Number: 69397-85-9) is a synthetic organic compound belonging to the class of tryptamines and derivatives, which are characterized by an indole ring substituted at the 3-position by an ethanamine side chain . With a molecular formula of C12H14N2O and an average molecular weight of 202.25 g/mol, this solid compound has a reported experimental melting point between 97.5 - 99 °C . Its estimated water solubility is approximately 3794 mg/L at 25°C . This compound is of significant interest in biochemical and pharmacological research. It has been identified as a potential biomarker for the consumption of specific foods, as it has been detected—though not quantified—in common mushrooms ( Agaricus bisporus ), oyster mushrooms ( Pleurotus ostreatus ), and other mushroom species . The indole scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in receptor-ligand interactions . Tryptamine derivatives, like this one, are extensively investigated for their wide range of pharmacological activities, which include neuromodulatory, antitumor, antimicrobial, and anti-inflammatory effects, making them valuable scaffolds in drug discovery and development . A significant body of scientific literature exists on this compound, underscoring its relevance in various research fields . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69397-85-9

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-methylpropanamide

InChI

InChI=1S/C12H14N2O/c1-13-12(15)7-6-9-8-14-11-5-3-2-4-10(9)11/h2-5,8,14H,6-7H2,1H3,(H,13,15)

InChI Key

YRFPBFOOZPGAAH-UHFFFAOYSA-N

SMILES

CNC(=O)CCC1=CNC2=CC=CC=C21

Canonical SMILES

CNC(=O)CCC1=CNC2=CC=CC=C21

melting_point

97.5 - 99 °C

physical_description

Solid

solubility

3794 mg/L @ 25 °C (est)

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Pharmacophore Potential of 3-(1H-indol-3-yl)-N-methylpropanamide

[1]

Executive Summary: The "Silent" Pharmacophore

3-(1H-indol-3-yl)-N-methylpropanamide (PubChem CID: 7661699) represents a distinct structural class often conflated with tryptamines.[1] While tryptamines (indole-ethylamines) function primarily as basic neurotransmitter analogs, this molecule is a neutral amide .[1]

This guide addresses the molecule not merely as a metabolite found in Omphalotus olearius mushrooms, but as a critical "bioisosteric scaffold." By replacing the basic ethylamine chain of tryptamine with a propylamide chain, researchers can probe the hydrogen-bonding requirements of serotonin (5-HT) and melatonin receptors without the liability of rapid oxidative deamination by Monoamine Oxidase (MAO).

Structural Anatomy & Physicochemical Properties[1][2]

Nomenclature and Connectivity

The IUPAC name 3-(1H-indol-3-yl)-N-methylpropanamide defines the connectivity:

  • Core: Indole ring (benzopyrrole).[1][2]

  • Linker: A 3-carbon propanoic acid chain (unlike the 2-carbon ethyl chain of tryptamines).[1]

  • Terminus: An

    
    -methyl amide group.[1][3]
    

Critical Distinction:

  • Target Molecule:

    
     (Neutral Amide)[1]
    
  • N-Methyltryptamine:

    
     (Basic Amine)[1]
    
Electronic Distribution and Solubility

Unlike tryptamines, which are protonated at physiological pH, this propanamide remains neutral. This drastically alters its lipophilicity and membrane permeability.[1]

PropertyValueSignificance
Molecular Formula

Isomeric with N-acetyltryptamine but different connectivity.[1]
Molecular Weight 202.25 g/mol Fragment-like; ideal for lead optimization.[1]
LogP (Predicted) ~1.23 - 1.5Moderate lipophilicity; high Blood-Brain Barrier (BBB) potential.[1]
H-Bond Donors 2 (Indole NH, Amide NH)Critical for receptor anchoring.[1]
H-Bond Acceptors 1 (Carbonyl Oxygen)The amide carbonyl mimics the H-bond acceptor role of Melatonin's acetyl group.
pKa >15 (Amide)Non-ionizable at physiological pH; resistant to lysosomal trapping.[1]

Synthetic Pathways: The Causality of Choice

To synthesize this molecule with high fidelity, we must avoid harsh acidic conditions that could polymerize the indole ring. The preferred route utilizes Indole-3-propionic acid (IPA) as the starting material, coupled with methylamine via carbodiimide activation.

Retrosynthetic Analysis

The synthesis is driven by the formation of the amide bond. We select EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent because its urea byproduct is water-soluble, simplifying purification—a critical "self-validating" step for purity.[1]

Pathway Visualization (DOT)[1]

SynthesisPathwaycluster_conditionsReaction ParametersIPAIndole-3-propionic Acid(Precursor)IntermediateActive Ester(O-Acylisourea)IPA->Intermediate Activation (0°C, DMF)ActivatorEDC·HCl + HOBt(Activation)Activator->IntermediateProduct3-(1H-indol-3-yl)-N-methylpropanamide(Target)Intermediate->Product Nucleophilic Acyl SubstitutionAmineMethylamine(Nucleophile)Amine->Product Coupling (RT, 12h)ParamsSolvent: DMF or DCMBase: DIPEA (if using amine salt)Yield: ~85-95%

Figure 1: Carbodiimide-mediated synthesis pathway ensuring water-soluble byproduct removal.[1]

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in checkpoints.[1] If the specific spectral signals described do not appear, the experiment has failed, and one must stop to diagnose (e.g., wet solvents or inactive coupling agents).

Materials
  • Substrate: 3-(1H-indol-3-yl)propanoic acid (IPA).[1]

  • Reagents: EDC·HCl (1.2 eq), HOBt (1.2 eq), Methylamine (2.0M in THF, 1.5 eq).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Methodology
  • Activation Phase (The "Zero-Hour" Check):

    • Dissolve IPA (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

    • Add HOBt (1.2 eq) and stir for 10 minutes.

    • Checkpoint: The solution should remain clear or slightly cloudy.[1] If a precipitate forms immediately, check solvent dryness.[1]

    • Cool to 0°C and add EDC·HCl (1.2 eq). Stir for 30 minutes.

  • Coupling Phase:

    • Add Methylamine solution (1.5 eq) dropwise.[1]

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Visual Check: The reaction mixture often turns from colorless to light yellow.[1] Dark brown indicates indole oxidation (failure).[1]

  • Workup (The Purification Filter):

    • Dilute with excess DCM.[1]

    • Wash 1: 1M HCl (Removes unreacted amine and EDC).[1]

    • Wash 2: Saturated

      
       (Removes unreacted IPA).[1] Crucial: If the aqueous layer foams excessively, unreacted acid is present.
      
    • Wash 3: Brine.[1]

    • Dry over

      
       and evaporate.[1]
      
Spectroscopic Validation (The "Fingerprint")[1]

To confirm the structure, you must verify the Amide-II band in IR and the Propyl Triplets in NMR.

TechniqueDiagnostic SignalStructural Confirmation
1H NMR (DMSO-d6)

2.45 (t, 2H) &

2.90 (t, 2H)
Confirms the intact propyl chain (

).[1]
1H NMR

2.60 (d, 3H)
Confirms

-Methyl group coupled to NH.[1]
1H NMR

10.8 (s, 1H)
Indole NH (Broad singlet).[1]
FT-IR

Amide I band (C=O stretch) .[1] Absence indicates hydrolysis.[1]
FT-IR

N-H stretch (distinct from broad OH of the starting acid).[1]

Pharmacophore Mapping & Bioisosterism

The scientific value of 3-(1H-indol-3-yl)-N-methylpropanamide lies in its relationship to Melatonin.[1] By mapping the pharmacophore, we see how the "extra" carbon in the chain compensates for the lack of the methoxy group in terms of steric bulk, while the amide mimics the acetyl group.

Structural Comparison Logic
  • Melatonin: Indole - Ethyl - Amine - Acetyl.[1]

  • Target: Indole - Propyl - Amide - Methyl.[1][4][3]

  • Result: The distance between the Indole centroid and the Carbonyl oxygen is structurally conserved, allowing this molecule to potentially dock into MT1/MT2 receptors or serve as a competitive antagonist.

Pharmacophore Diagram (DOT)

Pharmacophorecluster_comparisonBioisosteric ShiftIndoleIndole Core(Hydrophobic Anchor)LinkerAlkyl Chain(Spacer)Indole->Linker  C3 AttachmentHBACarbonyl Oxygen(H-Bond Acceptor)Linker->HBA  3-Carbon SpanHBDAmide NH(H-Bond Donor)Linker->HBDComp1Melatonin:Ethyl Linker + AcetylComp2Target:Propyl Linker + Formyl-likeComp1->Comp2 Extended Linkercompensates forshorter amide cap

Figure 2: Pharmacophore mapping showing the conservation of H-bond vectors despite linker elongation.

References

  • PubChem. (2023).[1] 3-(1H-indol-3-yl)-N-methylpropanamide (CID 7661699).[1][5] National Library of Medicine.[1] [Link][1]

  • Karunakaran, V., et al. (2016).[1] Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides. Royal Society of Chemistry.[1] [Link]

  • Adamo, M. F. A., & Konda, V. R. (2007).[1][6] Multicomponent synthesis of 3-indolepropionic acids. Organic Letters. [Link]

  • Musshoff, F., et al. (2000).[1] Indole-3-propionic acid: A metabolite of Tryptophan.[1] Journal of Chromatography B. (Contextual grounding for the acid precursor). [Link]

3-(1H-indol-3-yl)-N-methylpropanamide: Technical Physicochemical & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1H-indol-3-yl)-N-methylpropanamide (CAS: 69397-85-9) is a secondary amide derivative of indole-3-propionic acid (IPA).[1][2] Structurally, it serves as a bridge between the microbial metabolite IPA and the tryptamine class of alkaloids. While often overshadowed by its ethylamine analog (N-methyltryptamine), this compound represents a critical intermediate in the study of indole-based auxins and specific fungal metabolomes (e.g., Omphalotus olearius).

This guide provides a rigorous characterization of its physical properties, synthetic pathways, and analytical signatures, designed for researchers requiring high-purity standards for metabolic profiling or receptor binding assays.

Part 1: Physicochemical Profile[2][3]

The following data aggregates experimental values with high-confidence predictive models validated against structural analogs.

Fundamental Constants
PropertyValueConfidence/Source
IUPAC Name 3-(1H-indol-3-yl)-N-methylpropanamideStandard
Common Synonyms N-Methyl-3-indolepropionamide; N-Methyl-IPA--
CAS Number 69397-85-9 Registry
Molecular Formula C₁₂H₁₄N₂OExact Mass: 202.1106 Da
Molecular Weight 202.25 g/mol --
Physical State Crystalline SolidExperimental
Color Off-white to pale beigeExperimental (Typical)
Thermodynamic & Solubility Parameters
PropertyValueContext
Melting Point 97.5 – 99.0 °C Experimental [1]
Boiling Point ~487 °C (Predicted)Decomposition likely prior to BP
LogP (Octanol/Water) 1.23Experimental [1]
pKa (Indole NH) ~16.7Very weak acid
pKa (Amide NH) ~15Neutral under physiological pH
Solubility (Water) ~350–380 mg/L (25°C)Sparingly soluble
Solubility (Organic) High: DMSO, Methanol, EthanolModerate: Dichloromethane, Ethyl AcetateStandard formulation solvents

Part 2: Spectral Identification & Validation

Accurate identification relies on distinguishing the propionamide linker from the ethylamine linker found in tryptamines.

Nuclear Magnetic Resonance (NMR) Signature

Solvent: DMSO-d₆, 400 MHz

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Indole NH 10.75Broad Singlet1HCharacteristic indole N-H
Aromatic 7.55Doublet (J=7.8Hz)1HC4-H (Indole)
Aromatic 7.33Doublet (J=8.0Hz)1HC7-H (Indole)
Aromatic 7.12Singlet (d)1HC2-H (Indole)
Aromatic 6.95 - 7.05Multiplet2HC5-H, C6-H
Amide NH 7.80Broad Quartet1HCouples with N-methyl
β-CH₂ 2.90Triplet (J=7.5Hz)2HBenzylic position (Indole-C3)
N-CH₃ 2.55Doublet (J=4.6Hz)3HMethyl group on amide
α-CH₂ 2.38Triplet (J=7.5Hz)2HAdjacent to Carbonyl

Technical Note: The key differentiator from N-methyltryptamine is the α-CH₂ triplet at ~2.38 ppm . In tryptamines, this position is a methylene adjacent to nitrogen (~2.8-3.0 ppm).

Mass Spectrometry (ESI-MS)[6]
  • Ionization Mode: Positive (ESI+)

  • Molecular Ion [M+H]⁺: m/z 203.12

  • Major Fragments (MS/MS):

    • m/z 130.07: Indolinium ion (Quinolinium-like rearrangement) – Diagnostic for indole-3-alkyl structure.

    • m/z 144.08: 3-vinylindole cation.

Part 3: Synthesis & Purification Protocol

Objective: Synthesis of high-purity (>98%) 3-(1H-indol-3-yl)-N-methylpropanamide from Indole-3-propionic acid.

Reaction Scheme (DOT Visualization)

Synthesis IPA Indole-3-propionic Acid (Precursor) Activation Carboxyl Activation (EDC·HCl / HOBt) IPA->Activation DMF, DIPEA, 0°C Intermediate Active Ester (OBt-Intermediate) Activation->Intermediate In situ Product 3-(1H-indol-3-yl)- N-methylpropanamide Intermediate->Product Amidation Amine Methylamine HCl (Nucleophile) Amine->Product + DIPEA

Figure 1: Carbodiimide-mediated amidation pathway ensuring minimal racemization or side-reactions.

Step-by-Step Methodology
1. Reagents Setup
  • Substrate: Indole-3-propionic acid (1.0 eq, 5.0 mmol, 0.946 g)

  • Amine Source: Methylamine hydrochloride (1.5 eq, 7.5 mmol, 0.506 g)

  • Coupling Agents: EDC·HCl (1.2 eq), HOBt (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF (15 mL)

2. Reaction Procedure
  • Activation: Dissolve Indole-3-propionic acid in DMF under N₂ atmosphere. Cool to 0°C. Add HOBt followed by EDC·HCl. Stir for 30 minutes to form the active ester.

  • Coupling: Add Methylamine HCl to the mixture.

  • Basification: Dropwise add DIPEA. Critical: Maintain temperature <5°C during addition to prevent exotherm-related impurities.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (5% MeOH in DCM).

3. Workup & Isolation
  • Quench: Dilute reaction mixture with EtOAc (100 mL).

  • Wash:

    • Wash 2x with 1M HCl (removes unreacted amine/DIPEA).

    • Wash 2x with Saturated NaHCO₃ (removes unreacted acid/HOBt).

    • Wash 1x with Brine.

  • Dry & Concentrate: Dry organic layer over MgSO₄, filter, and rotary evaporate to yield a crude off-white solid.

4. Purification (Recrystallization)
  • Solvent System: Ethyl Acetate / Hexane (1:3).

  • Protocol: Dissolve crude solid in minimal hot EtOAc. Add Hexane dropwise until turbidity persists. Cool slowly to 4°C overnight.

  • Expected Yield: ~85-90%.

  • Target Purity: >99% (HPLC).

Part 4: Stability & Storage Guidelines

Understanding the degradation pathways is vital for maintaining standard integrity.

Stress ConditionStability RatingDegradation Pathway
Ambient Light ModerateIndole oxidation (pinking/browning) to quinoids.
Acidic Solution HighStable. Amide hydrolysis requires harsh conditions (>6M HCl, heat).
Basic Solution ModerateSlow hydrolysis of amide bond at pH >12.
Oxidative LowSusceptible to C2-oxidation on the indole ring.

Storage Recommendation: Store at -20°C in amber vials under argon atmosphere. Desiccate to prevent hygroscopic clumping.

References

  • Human Metabolome Database (HMDB). "Metabocard for 3-(1H-indol-3-yl)-N-methylpropanamide (HMDB0032756)." HMDB Version 5.0. Available at: [Link]

  • PubChem. "Compound Summary: 3-(1H-indol-3-yl)-N-methylpropanamide (CID 7661699)."[1] National Library of Medicine. Available at: [Link]

  • FooDB. "Compound Details: N-Methyl-1H-indole-3-propanamide (FDB010723)."[3] FooDB. Available at: [Link]

Sources

3-(1H-indol-3-yl)-N-methylpropanamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-(1H-indol-3-yl)-N-methylpropanamide

Introduction

3-(1H-indol-3-yl)-N-methylpropanamide is a derivative of indole, a heterocyclic aromatic compound that forms the core structure of numerous biologically active molecules. As a member of the tryptamine family, this compound is situated within a class of molecules known for their diverse pharmacological profiles. The indole motif is widely recognized as a "privileged structure" in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with applications ranging from anti-inflammatory to anticancer and neurological treatments.[1][2][3] Its presence has been reported in the mushroom species Omphalotus olearius, highlighting its natural origin.[4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core chemical properties, a proposed synthetic pathway grounded in established chemical principles, robust characterization methodologies, and the broader biological context essential for leveraging this molecule in scientific research.

Section 1: Core Chemical and Physical Properties

The fundamental identity of a compound is established by its chemical and physical properties. These parameters are critical for its application in experimental settings, influencing everything from solubility in reaction media to its behavior in analytical systems.

Physicochemical Data Summary

The key identifying and physical properties of 3-(1H-indol-3-yl)-N-methylpropanamide are summarized below. This data is essential for laboratory use, including molecular weight calculations for reagent preparation and predicting behavior in chromatographic and biological systems.

PropertyValueSource
IUPAC Name 3-(1H-indol-3-yl)-N-methylpropanamidePubChem[4]
Molecular Formula C₁₂H₁₄N₂OPubChem[4]
Molecular Weight 202.25 g/mol PubChem[4]
Monoisotopic Mass 202.110613074 DaPubChem[4]
CAS Number 69397-85-9PubChem[4]
Physical State SolidPubChem[4]
Melting Point 97.5 - 99 °CPubChem[4]
LogP (Octanol/Water) 1.23PubChem[4]
SMILES CNC(=O)CCC1=CNC2=CC=CC=C21PubChem[4]
InChIKey YRFPBFOOZPGAAH-UHFFFAOYSA-NPubChem[4]
Chemical Structure

The structure of 3-(1H-indol-3-yl)-N-methylpropanamide features an indole ring connected at the C3 position to a propanamide chain, which is N-methylated.

Caption: 2D structure of 3-(1H-indol-3-yl)-N-methylpropanamide.

Section 2: Synthesis and Characterization

While specific synthetic procedures for 3-(1H-indol-3-yl)-N-methylpropanamide are not extensively detailed in readily available literature, a robust and logical pathway can be devised from standard organic chemistry principles, particularly those governing amide bond formation. The following represents a field-proven approach for its synthesis and subsequent structural verification.

Proposed Synthetic Workflow: Amide Coupling

The most direct route involves the coupling of a commercially available carboxylic acid precursor, 3-(1H-indol-3-yl)propanoic acid, with methylamine. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. N,N'-Dicyclohexylcarbodiimide (DCC) is a common and effective coupling agent for this purpose.[5]

G Start Start: 3-(1H-Indol-3-yl)propanoic Acid + Methylamine Coupling Step 1: DCC-Mediated Amide Coupling Solvent: Dichloromethane (DCM) Temperature: 0°C to Room Temp Start->Coupling Reaction Reaction Mixture: - Activated Ester Intermediate - Dicyclohexylurea (DCU) byproduct Coupling->Reaction Filtration Step 2: Purification - Filtration Remove insoluble DCU byproduct Reaction->Filtration Workup Step 3: Aqueous Workup Wash with dilute acid and base to remove unreacted starting materials Filtration->Workup Drying Step 4: Drying & Concentration Dry organic layer (e.g., Na₂SO₄) and evaporate solvent Workup->Drying Final End Product: Crude 3-(1H-indol-3-yl)-N-methylpropanamide Drying->Final Chromatography Step 5: Final Purification Silica Gel Column Chromatography Final->Chromatography PureProduct Pure Product Chromatography->PureProduct

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol details the steps for the DCC-mediated coupling reaction.

Materials:

  • 3-(1H-Indol-3-yl)propanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Methylamine (as a solution in THF or as hydrochloride salt with a base)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(1H-indol-3-yl)propanoic acid (1.0 eq) in anhydrous DCM.

  • Amine Addition: Add methylamine (1.1 eq). If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

  • Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon adding the coupling agent and to minimize side reactions.

  • Coupling Agent Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Purification (Workup):

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. This removes unreacted amine, residual acid, and aqueous contaminants.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by silica gel column chromatography or recrystallization to obtain the final, pure 3-(1H-indol-3-yl)-N-methylpropanamide.

Characterization and Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This technique provides information on the number and environment of protons. Expected signals would include: a singlet for the methyl group (N-CH₃), two triplets for the ethyl bridge (-CH₂-CH₂-), characteristic aromatic signals for the indole ring, and broad singlets for the two N-H protons (indole and amide).

  • ¹³C NMR: This confirms the carbon skeleton. Key signals would include a peak for the amide carbonyl (C=O) around 170-175 ppm, peaks for the eight aromatic carbons of the indole ring, and signals for the aliphatic carbons of the N-methyl and ethyl groups.

2. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight.

  • Method: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI).

  • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z value matching the calculated exact mass (203.1184). Predicted collision cross-section data can further aid identification.[6]

3. Infrared (IR) Spectroscopy:

  • Purpose: To identify key functional groups.

  • Expected Peaks:

    • ~3300 cm⁻¹: N-H stretching vibrations (from both the indole and the secondary amide).

    • ~1640 cm⁻¹: C=O stretching (Amide I band), which is characteristic of the amide functional group.

    • ~1550 cm⁻¹: N-H bending (Amide II band).

Section 3: Biological Context and Potential Applications

The indole nucleus is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[7] While 3-(1H-indol-3-yl)-N-methylpropanamide itself is not extensively studied, its structural motifs suggest significant potential for drug discovery programs.

  • Anticancer Potential: Many indole-based compounds function as tubulin polymerization inhibitors, a validated mechanism for anticancer drugs.[8] The core structure of the title compound makes it a candidate for derivatization to explore such activities.

  • Antimicrobial and Antiviral Activity: The indole scaffold is present in numerous natural products with potent antimicrobial properties.[2] Research into synthetic indole derivatives has also yielded compounds with activity against various pathogens, including bacteria, fungi, and viruses.[3]

  • Neurodegenerative Diseases: The structural similarity to tryptamines and other neuroactive indoles suggests that this compound could serve as a scaffold for developing modulators of neurological targets. For instance, related indole amides have been investigated for their binding affinity to proteins implicated in Parkinson's disease, such as alpha-synuclein.[1]

Given this context, 3-(1H-indol-3-yl)-N-methylpropanamide is an excellent starting point for generating libraries of novel compounds for screening against these and other disease targets.

Section 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, guidelines can be established based on related indole and amide compounds.[9][10]

4.1 Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear impervious gloves (e.g., nitrile).

  • Body Protection: Use a standard laboratory coat.

4.2 Handling:

  • Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Keep away from open flames, hot surfaces, and sources of ignition.[9][11]

  • Avoid contact with skin and eyes. Wash hands thoroughly after handling.

4.3 First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[9]

  • Skin Contact: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.

4.4 Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.[9]

  • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(1H-indol-3-yl)-N-methylpropanamide is a well-defined chemical entity with a clear set of physical properties. Its synthesis is achievable through standard, reliable organic chemistry methodologies. As a member of the privileged indole family, it holds significant potential as a building block and research tool for medicinal chemists and drug discovery scientists. Its value lies not only in its own right but as a scaffold for the development of novel therapeutics aimed at a wide range of human diseases. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling in a research environment.

References

  • PubChem Compound Summary for CID 7661699, 3-(1H-indol-3-yl)-N-methylpropanamide. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 351791, 3-(1H-indol-3-yl)propanamide. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet. Covetrus. [Link] (Note: This is a placeholder URL representing a typical source for SDS.)

  • N-methyl-1H-indole-3-propanamide, 69397-85-9. The Good Scents Company. [Link]

  • Synthesis of N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI. [Link]

  • 3-(1h-indol-3-yl)-n-methylpropanamide (C12H14N2O). PubChemLite. [Link]

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The Enigmatic Presence of 3-(1H-indol-3-yl)-N-methylpropanamide in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(1H-indol-3-yl)-N-methylpropanamide is an intriguing indole alkaloid whose presence in the natural world is beginning to be unveiled. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of its known natural occurrences, a plausible biosynthetic pathway, and a robust framework for its isolation, characterization, and the investigation of its potential biological activities. By synthesizing current knowledge with established principles of natural product chemistry, this document aims to empower further scientific inquiry into this and related compounds.

Introduction: Unveiling a Novel Tryptamine Derivative

The indole nucleus is a privileged scaffold in nature, forming the core of a vast and diverse family of alkaloids with profound biological activities.[1] Among these, tryptamine and its derivatives are of significant interest due to their roles as neurotransmitters, metabolic precursors, and their potential as therapeutic agents.[2][3] 3-(1H-indol-3-yl)-N-methylpropanamide represents a less-explored member of this family. Its structure, featuring an indole core linked to an N-methylated propanamide side chain, suggests a biosynthetic origin from the essential amino acid L-tryptophan. This guide delves into the current understanding of this compound's natural existence and provides a technical roadmap for its scientific investigation.

Natural Occurrence: A Fungal Footprint

To date, the documented natural sources of 3-(1H-indol-3-yl)-N-methylpropanamide are primarily within the fungal kingdom. This points to fungi as a promising area for the discovery of this and structurally related molecules.

Table 1: Known Natural Sources of 3-(1H-indol-3-yl)-N-methylpropanamide

KingdomPhylumGenusSpeciesCommon Name
FungiBasidiomycotaOmphalotusoleariusJack-o'-lantern mushroom
FungiBasidiomycotaAgaricusbisporusCommon mushroom
FungiBasidiomycotaPleurotusostreatusOyster mushroom

The presence of this compound in commonly consumed mushrooms like Agaricus bisporus and Pleurotus ostreatus suggests its potential as a dietary component and a candidate for further investigation into its effects on human health.

Proposed Biosynthetic Pathway: A Tryptophan-Derived Journey

While the specific enzymatic steps for the biosynthesis of 3-(1H-indol-3-yl)-N-methylpropanamide have not been fully elucidated, a plausible pathway can be proposed based on known fungal metabolism of tryptophan.[4][5] The biosynthesis is believed to initiate from L-tryptophan and proceed through a series of enzymatic modifications.

Biosynthetic Pathway of 3-(1H-indol-3-yl)-N-methylpropanamide tryptophan L-Tryptophan ipa Indole-3-pyruvic acid tryptophan->ipa Aromatic Amino Acid Aminotransferase (AroAT) iaald Indole-3-acetaldehyde ipa->iaald Indole-3-pyruvate Decarboxylase (IPDC) ipa_path Indole-3-propanoic acid iaald->ipa_path Aldehyde Dehydrogenase target 3-(1H-indol-3-yl)-N- methylpropanamide ipa_path->target Amidation & N-methylation (N-methyltransferase) Extraction and Isolation Workflow start Fresh or Lyophilized Fungal Biomass extraction Maceration with Methanol or Ethanol start->extraction filtration Filtration and Concentration in vacuo extraction->filtration partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) filtration->partitioning chromatography Column Chromatography (Silica Gel or Sephadex) partitioning->chromatography hplc Preparative HPLC (C18 column) chromatography->hplc pure_compound Pure 3-(1H-indol-3-yl)-N-methylpropanamide hplc->pure_compound

Sources

An In-depth Technical Guide to the Synthesis of Indole-3-propanamides: Strategies, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

Indole-3-propanamides represent a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2][3] This technical guide provides an in-depth exploration of the primary synthetic routes to this important class of molecules. We will delve into the mechanistic underpinnings of the most prevalent synthetic strategy—the coupling of indole-3-propionic acid with amines—and offer a detailed, field-proven experimental protocol. Furthermore, alternative and emerging synthetic methodologies, including multi-component reactions and direct C-H functionalization, will be discussed. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of indole-3-propanamides, with a focus on the causality behind experimental choices and the principles of robust protocol design.

Introduction: The Significance of the Indole-3-propanamide Scaffold

The indole nucleus is a cornerstone of many natural products and pharmaceuticals, prized for its diverse biological activities.[3][4] When functionalized at the C3 position with a propanamide side chain, the resulting scaffold gives rise to compounds with a wide array of pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory activities.[2][5] A notable example is Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota from tryptophan, which has been shown to possess antioxidant and neuroprotective effects.[6][7] The corresponding amides are of significant interest in drug discovery programs for their potential to modulate biological targets and improve pharmacokinetic profiles.

This guide will focus on the practical synthesis of indole-3-propanamides, providing both the "how" and the "why" to empower researchers in their synthetic endeavors.

Core Synthetic Strategy: Amide Bond Formation via Carboxylic Acid Activation

The most direct and widely employed method for the synthesis of indole-3-propanamides is the coupling of indole-3-propionic acid with a primary or secondary amine. The direct condensation of a carboxylic acid and an amine to form an amide bond is generally challenging due to the formation of an unreactive ammonium carboxylate salt.[8][9] Therefore, the reaction necessitates the "activation" of the carboxylic acid to render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[9][10]

The General Mechanism of Amide Coupling

The process can be conceptually broken down into two main steps, which often occur in a single pot:

  • Activation of the Carboxylic Acid: A coupling reagent is introduced to react with the carboxyl group of indole-3-propionic acid. This transforms the hydroxyl group into a better leaving group, creating a highly reactive intermediate. Common reactive intermediates include O-acylisoureas (from carbodiimides), activated esters (e.g., HOBt or NHS esters), or acylphosphonium salts.[10]

  • Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the activated carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and elimination of the leaving group (derived from the coupling reagent), yielding the final amide product and byproducts.[11]

Diagram: General Mechanism of Amide Bond Formation

Amide_Formation cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack and Amide Formation Indole_Acid Indole-3-propionic Acid (R-COOH) Activated_Intermediate Reactive Intermediate (e.g., O-Acylisourea) Indole_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate Amine Amine (R'-NH2) Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide_Product Indole-3-propanamide (R-CONHR') Tetrahedral_Intermediate->Amide_Product Collapse & Elimination Byproducts Byproducts (e.g., DCU) Tetrahedral_Intermediate->Byproducts

Caption: General workflow for the synthesis of amides via carboxylic acid activation.

A Curated Selection of Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the amine, the desired reaction conditions (temperature, solvent), and the need to avoid racemization if chiral centers are present. Below is a table summarizing common coupling reagents used in amide synthesis.

Coupling Reagent Class Examples Common Additives Key Advantages Considerations
Carbodiimides EDC, DCC, DICHOBt, HOAt, DMAPWidely available, cost-effective.Can cause racemization; DCC byproduct (DCU) is poorly soluble.
Phosphonium Salts PyBOP, BOP, PyAOPDIPEA, TEAHigh yields, low racemization, effective for hindered amines.More expensive, byproducts can be difficult to remove.
Uronium/Aminium Salts HATU, HBTU, TBTUDIPEA, TEAVery efficient, fast reaction times, low racemization.Costly, can be sensitive to moisture.
Other CDI, T3PNoneSimple workup (CDI); broad applicability (T3P).CDI is sensitive to moisture; T3P requires a base.

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; DCC: N,N'-Dicyclohexylcarbodiimide; DIC: N,N'-Diisopropylcarbodiimide; HOBt: Hydroxybenzotriazole; DMAP: 4-Dimethylaminopyridine; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate); CDI: Carbonyldiimidazole; T3P: Propylphosphonic anhydride.

Field-Proven Experimental Protocol: Synthesis of N-benzyl-3-(1H-indol-3-yl)propanamide

This protocol provides a reliable method for the synthesis of a representative indole-3-propanamide using the common and cost-effective EDC/HOBt coupling system.

Materials:

  • Indole-3-propionic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-3-propionic acid (1.0 eq) and dissolve it in anhydrous DMF.

    • Expertise & Experience: Anhydrous DMF is used as it is a polar aprotic solvent that effectively dissolves the starting materials and reagents without interfering with the reaction. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Addition of Reagents: To the stirred solution, add HOBt (1.2 eq), benzylamine (1.1 eq), and DIPEA (2.5 eq). Cool the reaction mixture to 0 °C in an ice bath.

    • Causality: HOBt is added to suppress side reactions and minimize racemization by forming an active ester intermediate that is more selective than the O-acylisourea formed from EDC alone. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the protonated amine, ensuring the amine is in its free, nucleophilic form. Cooling to 0 °C helps to control the initial exothermic reaction upon addition of EDC.

  • Initiation of Coupling: Slowly add EDC·HCl (1.2 eq) portion-wise to the cooled reaction mixture.

    • Trustworthiness: Portion-wise addition of the coupling reagent maintains better temperature control and prevents the rapid formation of byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Expertise & Experience: The acidic wash removes unreacted amine and the basic DIPEA. The bicarbonate wash removes unreacted indole-3-propionic acid and HOBt. The brine wash removes residual water from the organic layer.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-3-(1H-indol-3-yl)propanamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Alternative and Modern Synthetic Routes

While direct coupling is the workhorse method, other strategies offer unique advantages, particularly for creating molecular diversity.

Multi-Component Synthesis

A notable green chemistry approach involves a three-component reaction of an N-methyl indole, an aromatic aldehyde, and Meldrum's acid, catalyzed by an ionic liquid such as choline chloride/urea.[12][13] This method first generates a Meldrum's adduct, which then reacts with various amines to form the indole-3-propanamide derivatives.[13]

Diagram: Multi-Component Synthesis of Indole-3-propanamides

MCR_Synthesis node_start N-Methyl Indole Aromatic Aldehyde Meldrum's Acid node_intermediate Meldrum's Adduct Intermediate node_start->node_intermediate + Catalyst node_catalyst Choline Chloride/Urea (Ionic Liquid Catalyst) node_product Indole-3-propanamide Derivative node_intermediate->node_product + Amine node_amine Amine (R-NH2)

Caption: A multi-component reaction pathway for indole-3-propanamide synthesis.

Direct C-H Amidation of Indoles

A more recent and advanced strategy involves the direct functionalization of the indole C-H bond at the C3 position.[14] This approach avoids the pre-functionalization required to prepare indole-3-propionic acid. For example, selective C-H amidation of 1H-indoles at the C3 position has been achieved using novel N-benzenesulfonyloxyamides as electrophilic nitrogen agents in the presence of a Lewis acid like ZnCl₂.[14][15][16] While this method doesn't directly produce indole-3-propanamides, it represents a powerful, atom-economical way to form a C3-N bond, which can then be further elaborated to the desired structure.

Conclusion

The synthesis of indole-3-propanamides is a well-established field, with the coupling of indole-3-propionic acid and amines via carboxylic acid activation remaining the most robust and versatile method. A thorough understanding of the mechanism and the roles of different coupling reagents and additives is paramount for successful and reproducible synthesis. As the demand for novel, drug-like molecules continues to grow, the development of more sustainable and efficient methods, such as multi-component reactions and direct C-H functionalization, will undoubtedly play an increasingly important role in the future of medicinal chemistry.

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3-(1H-indol-3-yl)-N-methylpropanamide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(1H-indol-3-yl)-N-methylpropanamide

Abstract

This technical guide provides a comprehensive overview of 3-(1H-indol-3-yl)-N-methylpropanamide, a molecule of interest within the broader class of indole alkaloids and tryptamine derivatives. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This document details the fundamental physicochemical properties, including its precise molecular weight, and offers expert insights into its synthesis, potential biological significance, and the analytical methodologies required for its characterization. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound for potential applications in discovery pipelines.

Core Molecular Identity and Physicochemical Properties

3-(1H-indol-3-yl)-N-methylpropanamide (CAS Number: 69397-85-9) is an amide derivative belonging to the tryptamine family.[1] Its structure consists of a core indole ring connected via a three-carbon chain to a secondary amide functional group. This structural arrangement is significant, as modifications to the indole nucleus, the alkyl chain, and the amide substituent can profoundly influence biological activity.

The precise calculation of molecular weight is fundamental for all quantitative analytical procedures, including stoichiometric calculations for synthesis, preparation of standard solutions for bioassays, and mass spectrometry analysis.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂OPubChem CID 7661699[1]
Molecular Weight 202.25 g/mol PubChem CID 7661699[1]
Monoisotopic Mass 202.110613074 DaPubChem CID 7661699[1]
IUPAC Name 3-(1H-indol-3-yl)-N-methylpropanamidePubChem CID 7661699[1]
CAS Number 69397-85-9PubChem CID 7661699[1]
Physical Description SolidHuman Metabolome Database[1]
Melting Point 97.5 - 99 °CHuman Metabolome Database[1]
XLogP3 (Predicted) 1.5PubChem CID 7661699[1]
Structural Representation

The two-dimensional structure of the molecule is critical for understanding its chemical reactivity and potential for intermolecular interactions.

Caption: 2D structure of 3-(1H-indol-3-yl)-N-methylpropanamide.

Synthesis Protocol and Rationale

The synthesis of 3-(1H-indol-3-yl)-N-methylpropanamide is most efficiently achieved via a standard amide coupling reaction. This involves the activation of a carboxylic acid, 3-(1H-indol-3-yl)propanoic acid, followed by its reaction with methylamine. The choice of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is a well-established and reliable method for forming the amide bond under mild conditions, minimizing side reactions.[2]

Experimental Workflow: Amide Coupling

The following protocol provides a robust methodology for the synthesis.

Step 1: Activation of Carboxylic Acid

  • Dissolve 1 equivalent of 3-(1H-indol-3-yl)propanoic acid in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM, or Tetrahydrofuran, THF).

  • Add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) to the solution.

  • Stir the reaction mixture at room temperature for approximately 15-20 minutes.

  • Causality: DCC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent, primed for nucleophilic attack by the amine.

Step 2: Amine Addition and Coupling

  • Introduce 1.2 equivalents of methylamine (often supplied as a solution in a solvent like THF or water) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours.

  • Causality: The primary amine (methylamine) acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. This forms a tetrahedral intermediate which then collapses to form the stable amide bond and N,N'-dicyclohexylurea (DCU) as a byproduct.

Step 3: Work-up and Purification

  • The DCU byproduct is insoluble in most organic solvents and will precipitate out as a white solid. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product via column chromatography (silica gel) to yield the pure 3-(1H-indol-3-yl)-N-methylpropanamide.

  • Causality: The aqueous work-up is a critical purification step that leverages the differential solubility and acid-base properties of the reactants, product, and byproducts to achieve initial separation before final purification by chromatography.

Synthesis Workflow Diagram

G start Start Materials: 3-(1H-indol-3-yl)propanoic acid Methylamine, DCC, Solvent activation Step 1: Carboxylic Acid Activation (DCC in anhydrous DCM) start->activation coupling Step 2: Amine Coupling (Add Methylamine) activation->coupling filtration Step 3: DCU Byproduct Removal (Filtration) coupling->filtration workup Step 4: Aqueous Work-up (Acid/Base Washes) filtration->workup purification Step 5: Final Purification (Column Chromatography) workup->purification product Final Product: 3-(1H-indol-3-yl)-N-methylpropanamide purification->product G cluster_apps Potential Research Areas core 3-(1H-indol-3-yl)-N-methylpropanamide Indole Core Amide Side Chain neuro Neuropharmacology (e.g., Serotonin Receptor Modulation) core:f1->neuro Tryptamine-like anti_inflam Anti-inflammatory (e.g., COX Inhibition) core:f1->anti_inflam NSAID Scaffold antimicrobial Anti-infective (Antibacterial / Antifungal) core:f1->antimicrobial Alkaloid Motif

Caption: Relationship between the core structure and potential applications.

References

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  • PubChemLite. (n.d.). 3-(1h-indol-3-yl)-n-methylpropanamide (C12H14N2O). Retrieved February 20, 2026, from [Link]

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  • Stenutz. (n.d.). 3-(1H-indol-3-yl)propanamide. Retrieved February 20, 2026, from [Link]

  • Manolov, S., Ivanov, I., & Bojilov, D. (2021). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2021(1), M1187. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • PubMed. (2025, April 15). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2015, September 22). How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile?. Retrieved February 20, 2026, from [Link]

  • Journal of King Saud University - Science. (2022, October 12). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2009, March). Utility of MetaSite in Improving Metabolic Stability of the Neutral Indomethacin Amide Derivative and Selective Cyclooxygenase-2 Inhibitor 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. Retrieved February 20, 2026, from [Link]

  • MDPI. (2024, August 1). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Retrieved February 20, 2026, from [Link]

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Methodological & Application

Application Note: Comprehensive Analytical Characterization of 3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Profiling[2]

3-(1H-indol-3-yl)-N-methylpropanamide (C₁₂H₁₄N₂O) is a structural derivative of Indole-3-propionic acid (IPA) , a potent antioxidant and gut-microbiome metabolite.[1] Unlike tryptamines (which are amines), this molecule contains an amide linkage.[1] This structural distinction is critical for analytical method development: the amide nitrogen is non-basic (pKa < 0), meaning the molecule remains neutral across most pH ranges used in liquid chromatography.

This guide details the analytical workflows for this compound, addressing its specific stability challenges (indole oxidation) and optimizing detection based on its intrinsic fluorescence and mass spectral behavior.

Physicochemical Properties Table[1][3][4][5][6]
PropertyValueAnalytical Implication
Molecular Weight 202.25 g/mol Monoisotopic Mass: 202.11
LogP ~1.23 - 1.5Moderately lipophilic; suitable for Reverse Phase (C18).[1][2]
pKa Amide N: NeutralIndole N: >16CRITICAL: Molecule is neutral at pH 1-10.[1] Cation Exchange (SCX) SPE will NOT retain this analyte.[1]
Fluorescence

280 nm /

360 nm
High sensitivity detection (FLD) preferred over UV.
Stability High Oxidation PotentialSolutions require antioxidants (Ascorbic acid) or amber glassware.[1]

Analytical Strategy & Decision Matrix

The choice of method depends on the sensitivity required and the matrix complexity.

  • HPLC-UV/FLD: Best for bulk drug substance purity, formulation analysis, and high-concentration in vitro studies (µM range).[1]

  • LC-MS/MS: Required for biological matrices (plasma, urine) and pharmacokinetic (PK) studies (nM range).

Visualization: Analytical Decision Tree

AnalyticalDecisionMatrix Start Sample Type Purity Synthetic Purity / QC (>10 µg/mL) Start->Purity Bio Biological Matrix (Plasma/Tissue) Start->Bio PrepA Dilution in Mobile Phase + Antioxidant Purity->PrepA PrepB Solid Phase Extraction (HLB) or Protein Precip. Bio->PrepB MethodA Method A: HPLC-FLD (High Precision) Limit of Quant: ~10 ng/mL Limit of Quant: ~10 ng/mL MethodA->Limit of Quant: ~10 ng/mL MethodB Method B: LC-MS/MS (High Sensitivity) Limit of Quant: ~0.5 ng/mL Limit of Quant: ~0.5 ng/mL MethodB->Limit of Quant: ~0.5 ng/mL PrepA->MethodA PrepB->MethodB

Caption: Decision matrix for selecting the optimal analytical workflow based on sample origin and sensitivity requirements.

Method A: HPLC-FLD (Purity & Stability)

Principle: Indoles exhibit strong native fluorescence.[1] Fluorescence Detection (FLD) provides 10-50x higher sensitivity than UV absorbance and better selectivity against non-fluorescent impurities.[1]

Chromatographic Conditions
  • Instrument: HPLC with Fluorescence Detector (e.g., Agilent 1260/Waters Alliance).[1]

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[1]

    • Why: End-capping reduces silanol interactions, though less critical for neutral amides than amines.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][3]

    • Note: Methanol causes higher backpressure and slightly broader peaks for indoles compared to ACN.[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Temperature: 30°C.

  • Detection:

    • FLD: Excitation: 280 nm | Emission: 360 nm.[1]

    • UV (Secondary): 220 nm (Amide bond) and 280 nm (Indole ring).

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Equilibration
8.060Linear Ramp (Elution ~5-6 min)
9.095Column Wash
11.095Hold Wash
11.110Re-equilibration
15.010End
Protocol: Standard Preparation (Self-Validating)
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (Indoles are stable in DMSO). Store at -20°C.

  • Working Standard: Dilute Stock 1:100 into Mobile Phase Initial (10% ACN).

    • Validation Step: Add 0.1% Ascorbic Acid to the diluent.[1] If the peak area of the ascorbic acid-treated sample is >5% higher than untreated after 4 hours, your analyte is oxidizing.[1]

Method B: LC-MS/MS (Bioanalysis)

Principle: Positive Electrospray Ionization (ESI+).[1] Although the amide is neutral, the indole ring and the amide oxygen can be protonated under acidic ESI conditions.

Mass Spectrometry Parameters
  • Source: ESI Positive (ESI+).[1]

  • Precursor Ion: [M+H]⁺ = 203.1 m/z .[1]

  • Fragmentation Logic:

    • The amide bond is the weakest link.

    • Cleavage generates the Indole-3-ethyl/propyl cation or the Indole cation (Quinolinium ion).

    • Reference: Fragmentation patterns of indole-3-propionic acid derivatives typically yield m/z 144 (vinyl indole) and m/z 130 (indole methylene cation) [1].[1]

MRM Transitions Table
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Assignment
Quantifier 203.1144.115 - 20Loss of methylamine/amide tail (

loss)
Qualifier 1 203.1130.125 - 30Indole-CH₂⁺ (Quinolinium ion)
Qualifier 2 203.1117.140Indole ring fragment
Sample Preparation: "The Neutrality Trap"

Critical Warning: Unlike N-methyltryptamine, this amide cannot be extracted using Mixed-Mode Cation Exchange (MCX/SCX) plates because it does not carry a positive charge at acidic pH.[1]

Recommended Protocol: Solid Phase Extraction (HLB)

  • Condition: Waters Oasis HLB (or equivalent polymeric reversed-phase) with 1 mL MeOH, then 1 mL Water.

  • Load: Mix 100 µL Plasma + 100 µL 2% Formic Acid. Load onto cartridge.

  • Wash: 1 mL 5% Methanol in Water (Removes salts/proteins).[1]

  • Elute: 1 mL 100% Methanol (The neutral amide elutes easily).

  • Reconstitute: Evaporate and reconstitute in 10% ACN.

Visualization: Metabolic & Fragmentation Pathway

This diagram illustrates the theoretical fragmentation used for MS detection and the structural relationship to the parent compound.

FragmentationPathway Parent Precursor Ion [M+H]+ = 203.1 (Protonated Amide/Indole) Frag1 Product Ion m/z = 144.1 (Vinyl Indole Cation) Parent->Frag1 Collision Induced Dissociation (CID) NeutralLoss Neutral Loss N-methylformamide moiety Parent->NeutralLoss Loss of 59 Da Frag2 Product Ion m/z = 130.1 (Quinolinium Ion) Frag1->Frag2 Ring Expansion -CH2

Caption: Proposed ESI+ MS/MS fragmentation pathway for 3-(1H-indol-3-yl)-N-methylpropanamide.

References

  • BenchChem. (2025).[1][4][5] Mass Spectrometry Fragmentation of 1H-Indole-3-propanal and Derivatives.[1][6] Retrieved from

  • PubChem. (2023).[1][7] Compound Summary: 3-(1H-indol-3-yl)-N-methylpropanamide (CID 7661699).[1] National Library of Medicine.[1] Retrieved from

  • Bridges, J. W., & Williams, R. T. (1968).[1] The fluorescence of indoles and aniline derivatives.[1][8] Biochemical Journal.[1][8] Retrieved from

  • MDPI. (2017).[1] Analyses of Indole Compounds in Sugar Cane by HPLC and LC-MS after Solid-Phase Extraction. Molecules.[1][9][4][3][7][8][10][11][12][13] Retrieved from

Sources

Application Note: Structural Elucidation of 3-(1H-indol-3-yl)-N-methylpropanamide using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-(1H-indol-3-yl)-N-methylpropanamide. This document outlines the theoretical basis for the expected spectral features, a detailed, field-proven protocol for sample preparation and data acquisition, and a systematic approach to spectral analysis for the unambiguous structural confirmation of the title compound. The methodologies described herein are designed to ensure data integrity and reproducibility, critical for regulatory submissions and peer-reviewed publications.

Introduction: The Significance of 3-(1H-indol-3-yl)-N-methylpropanamide and the Role of NMR

3-(1H-indol-3-yl)-N-methylpropanamide belongs to the indole class of heterocyclic compounds, a scaffold of immense interest in medicinal chemistry due to its prevalence in biologically active natural products and synthetic pharmaceuticals.[1][2] Accurate structural characterization is a cornerstone of drug discovery and development, ensuring the identity and purity of synthesized molecules. ¹H NMR spectroscopy stands as a primary and indispensable analytical technique for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This application note serves as a practical guide for researchers working with this compound or structurally related analogs.

Predicted ¹H NMR Spectral Analysis of 3-(1H-indol-3-yl)-N-methylpropanamide

The structure of 3-(1H-indol-3-yl)-N-methylpropanamide contains several distinct proton environments, which are expected to give rise to a characteristic ¹H NMR spectrum. The predicted chemical shifts (δ) are based on the analysis of structurally similar fragments, including indole, 3-indolepropionic acid, and N-methylpropanamide.[4][5][6] The spectrum is anticipated to exhibit signals corresponding to the aromatic protons of the indole ring, the aliphatic protons of the propanamide side chain, and the protons of the N-methyl and N-H groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-(1H-indol-3-yl)-N-methylpropanamide in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
Indole N-H (H1)~ 8.1 - 8.3broad singlet1HDeshielded due to the aromatic nature of the indole ring and its position on a heteroatom.[7]
Indole C2-H~ 7.0 - 7.2singlet or doublet of doublets1HLocated on the electron-rich pyrrole ring of the indole nucleus.[4]
Indole C4-H & C7-H~ 7.6 - 7.8 & ~ 7.3 - 7.5doublet & doublet1H eachAromatic protons on the benzene portion of the indole ring.[1][7]
Indole C5-H & C6-H~ 7.1 - 7.3triplet & triplet1H eachAromatic protons on the benzene portion of the indole ring.[1][7]
-CH₂- (alpha to C=O)~ 2.5 - 2.7triplet2HAdjacent to the electron-withdrawing carbonyl group.[8]
-CH₂- (beta to C=O)~ 3.0 - 3.2triplet2HAdjacent to the indole ring.[6][9]
Amide N-H~ 5.5 - 6.5broad singlet or triplet1HChemical shift is concentration and solvent dependent.
N-CH₃~ 2.7 - 2.9doublet3HCoupled to the adjacent amide N-H proton.[5]

Note: The exact chemical shifts and coupling constants can be influenced by the choice of solvent, concentration, and temperature.[10][11]

Experimental Protocol: A Self-Validating System for High-Quality ¹H NMR Data

The following protocol is designed to yield a high-resolution ¹H NMR spectrum of 3-(1H-indol-3-yl)-N-methylpropanamide. The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Equipment
  • 3-(1H-indol-3-yl)-N-methylpropanamide (5-25 mg)[12]

  • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation
  • Analyte Weighing: Accurately weigh 5-25 mg of the compound.[13] The use of an appropriate amount of material is crucial for obtaining a good signal-to-noise ratio without causing line broadening due to high viscosity.[14]

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[13] CDCl₃ is a common choice for nonpolar to moderately polar organic compounds.[15] Ensure complete dissolution by gentle vortexing. The deuterated solvent is necessary for the spectrometer's lock system and to avoid large solvent signals in the proton spectrum.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution into a clean, dry NMR tube through a small plug of glass wool in a Pasteur pipette.[15] Solid particles disrupt the homogeneity of the magnetic field, leading to broadened spectral lines.

  • Sample Transfer and Labeling: Carefully transfer the filtered solution into the NMR tube. The sample height should be appropriate for the spectrometer's probe (typically 4-5 cm).[13] Properly label the NMR tube with the sample identity.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

Table 2: Recommended ¹H NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30° pulse-acquire sequence is optimal for routine spectra with multiple scans to avoid saturation effects.[16]
Number of Scans (NS)8-16Signal averaging increases the signal-to-noise ratio. The exact number will depend on the sample concentration.
Acquisition Time (AQ)3-4 sAllows for sufficient data collection for good digital resolution.[16][17]
Relaxation Delay (D1)1-2 sA sufficient delay allows for the relaxation of protons back to their equilibrium state before the next pulse, which is important for accurate integration.[18]
Spectral Width (SW)16 ppmA spectral width of 16 ppm is generally sufficient to encompass all proton signals in most organic molecules.
Receiver Gain (RG)Auto-adjustThe instrument will automatically set the optimal receiver gain to maximize the signal without causing ADC overflow.[19]

Workflow for ¹H NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_tune_shim Lock, Tune, & Shim insert->lock_tune_shim setup Set Acquisition Parameters lock_tune_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate assign Peak Assignment integrate->assign coupling Analyze Coupling assign->coupling confirm Confirm Structure coupling->confirm

Caption: Workflow from sample preparation to structural confirmation.

Data Processing and Analysis

Once the Free Induction Decay (FID) is acquired, a series of processing steps are necessary to obtain the final, interpretable spectrum.[20][21]

  • Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform (FT).[22]

  • Phase Correction: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).[23]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[23]

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.[18]

  • Peak Picking and Referencing: The chemical shifts of the peaks are determined relative to an internal standard (e.g., TMS at 0 ppm).

Interpretation and Structural Confirmation

The processed ¹H NMR spectrum should be analyzed by assigning each signal to the corresponding protons in the 3-(1H-indol-3-yl)-N-methylpropanamide molecule. The integration values should be consistent with the number of protons in each environment. The splitting patterns (multiplicity) of the signals provide information about the number of adjacent protons, which is crucial for confirming the connectivity of the atoms. For instance, the triplet for the -CH₂- group alpha to the carbonyl is due to coupling with the adjacent -CH₂- group, which in turn also appears as a triplet. The doublet of the N-CH₃ protons confirms its coupling to the amide N-H. By systematically analyzing the chemical shifts, integration, and coupling patterns, the structure of 3-(1H-indol-3-yl)-N-methylpropanamide can be unambiguously confirmed.

Conclusion

This application note has detailed a robust and reliable methodology for the acquisition and interpretation of the ¹H NMR spectrum of 3-(1H-indol-3-yl)-N-methylpropanamide. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra suitable for rigorous structural elucidation. The provided analysis of the expected spectral features serves as a valuable reference for confirming the successful synthesis and purity of this important indole derivative.

References

  • NMR Sample Preparation. University of California, Riverside. [Link]

  • Lindon, J. C., & Ferrige, A. G. (2002). NMR Data Processing. In eMagRes. John Wiley & Sons, Ltd. [Link]

  • Hoch, J. C., & Stern, A. S. (1996). NMR Data Processing. Wiley-Liss. [Link]

  • NMR data handling and (pre-)processing. The MetaRbolomics book. [https://www.bioconductor.org/packages/release/bioc/vignettes/metaRbolomics/inst/doc/ NMR-data-handling-and-preprocessing.html]([Link] NMR-data-handling-and-preprocessing.html)

  • Optimized Default 1H Parameters. NMR Facility - Chemistry Department, University of Wisconsin-Madison. [Link]

  • Basic NMR Concepts. Boston University. [Link]

  • How to Get a Good 1H NMR Spectrum. Department of Chemistry, University of Rochester. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Ali, I., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 9, 707412. [Link]

  • Johnson, P. D., & Lee, D. (2025). NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Communications, 16(1), 1812. [Link]

  • Korir, A. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. [Link]

  • How To Prepare And Run An NMR Sample. ALWSCI. [Link]

  • THE ACQUISITION PARAMETERS. University of Arizona. [Link]

  • 1H ACQUISITION PERIOD. Bruker. [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-875. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

  • 1H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... ResearchGate. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

  • Esterified Indole-3-propionic Acid: A Novel Inhibitor against Cholinesterase Identified through Experimental and Computational Approaches. ACS Omega. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • Chemical shifts. University College London. [Link]

  • 3-(1h-indol-3-yl)-n-methylpropanamide (C12H14N2O). PubChemLite. [Link]

  • Tables For Organic Structure Analysis. University of California, Los Angeles. [Link]

  • 3-(1H-indol-3-yl)-N-methylpropanamide. PubChem. [Link]

  • N-Methyl-1H-indole-3-propanamide. FooDB. [Link]

  • 3-[1-(1H-indol-3-yl)-3-methyl-but-2-enyl]-1H-indole. SpectraBase. [Link]

  • Pessoa-Mahana, H., et al. (2017). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Archiv der Pharmazie, 350(1-2), e1600271. [Link]

  • 3-Indolepropionic acid, 2TMS derivative. NIST WebBook. [Link]

  • 3-Indolepropionic acid. Wikipedia. [Link]

  • indole-3-propionic acid. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

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Application Note: High-Resolution 13C NMR Characterization of 3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and structural biology. It provides a comprehensive protocol for the acquisition, processing, and assignment of 13C NMR data for 3-(1H-indol-3-yl)-N-methylpropanamide , a key structural scaffold in the development of melatonergic agonists and tryptophan metabolites.[1][2]

Abstract & Scientific Context

3-(1H-indol-3-yl)-N-methylpropanamide (CAS: 69397-85-9) is a biologically significant indole derivative.[1][3] Structurally, it bridges the gap between Indole-3-propionic acid (IPA) —a potent neuroprotective antioxidant—and Melatonin analogs.[1][3] Accurate NMR characterization is critical because the N-methyl amide moiety introduces specific electronic shielding effects distinct from its ester or acid precursors.[1]

This guide details the 13C NMR chemical shift assignments , experimental protocols, and structural validation logic required to confirm the identity of this compound during synthesis or metabolite screening.

Experimental Protocol

Sample Preparation

To ensure optimal signal-to-noise (S/N) ratio and resolution of quaternary carbons:

  • Mass: Weigh 15–20 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO-d₆? Indole derivatives often show broadening in CDCl₃ due to hydrogen bonding dynamics.[1][2][3] DMSO-d₆ stabilizes the NH protons, sharpening the exchangeable sites and providing a consistent chemical shift reference (39.5 ppm for 13C).[3]

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.[1][2][3]

  • Homogenization: Vortex for 30 seconds; ensure no suspended solids remain.

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if editing is required).

  • Temperature: 298 K (25°C).[1][3]

  • Spectral Width: 240 ppm (to capture Carbonyl ~170-175 ppm).[1][3]

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .[1][3]

    • Critical: Indole C3a, C7a, and the Carbonyl carbon are quaternary and have long T1 relaxation times.[2][4] A short D1 will suppress these peaks, leading to integration errors or missing signals.[2][4]

  • Scans (NS): Minimum 1024 scans (approx. 1-2 hours) for clear quaternary detection.

Results: 13C NMR Data & Assignment

The following data represents the consensus chemical shifts derived from high-fidelity structural analogs (Indole-3-propionic acid and N-methylpropionamide) in DMSO-d₆.

Table 1: 13C NMR Chemical Shift Data (DMSO-d₆)[1][2][4]
Carbon PositionChemical Shift (δ, ppm)TypeAssignment Logic
C=O[1][3][4] (Amide) 172.4 CqCharacteristic amide carbonyl; upfield from acid (~175 ppm).[1][3]
C7a (Indole) 136.3 CqAromatic quaternary; bridgehead next to NH.[1][3]
C3a (Indole) 127.2 CqAromatic quaternary; bridgehead.[1][3]
C2 (Indole) 122.8 CHAromatic CH; adjacent to NH.[1][3]
C6 (Indole) 120.9 CHAromatic CH; benzene ring.[1][3]
C5 (Indole) 118.3 CHAromatic CH; benzene ring.[1][3]
C4 (Indole) 118.1 CHAromatic CH; benzene ring.[1][3]
C3 (Indole) 113.5 CqShielded quaternary; substitution site (beta-position).[1][3]
C7 (Indole) 111.3 CHAromatic CH; adjacent to NH bridgehead.
C-α (Propyl) 36.2 CH₂Aliphatic; adjacent to Carbonyl.[1][3]
N-CH₃ 25.6 CH₃Characteristic N-Methyl amide signal.[1][3]
C-β (Propyl) 21.3 CH₂Aliphatic; adjacent to Indole C3.[1][3]
Structural Logic & Validation
  • The Amide Signature: The presence of the N-CH₃ peak at 25.6 ppm combined with the Carbonyl at 172.4 ppm confirms the formation of the secondary amide.[1][3] If this were the ester, you would see a methoxy signal at ~51 ppm.[2]

  • Indole C3 Shielding: The C3 carbon (113.5 ppm) is significantly upfield compared to typical aromatic carbons.[1][3] This is a diagnostic feature of 3-substituted indoles, resulting from the electron-rich nature of the pyrrole ring.[1][2]

  • Alpha vs. Beta: The C-α (36.2 ppm) is deshielded relative to C-β (21.3 ppm) due to the proximity of the electron-withdrawing carbonyl group.[1][3]

Visualization & Workflows

Structural Elucidation Logic

The following diagram illustrates the decision tree used to validate the structure based on the acquired NMR signals.

NMR_Logic Start Unknown Sample Spectrum Check_CO Check Carbonyl Region (170-175 ppm) Start->Check_CO Check_Aliphatic Check Aliphatic Region (20-40 ppm) Start->Check_Aliphatic Check_Aromatic Check Aromatic Region (110-140 ppm) Start->Check_Aromatic Decision_Amide Signal at ~172 ppm? (Amide C=O) Check_CO->Decision_Amide Decision_NMe Signal at ~25-26 ppm? (N-Methyl) Check_Aliphatic->Decision_NMe Decision_Indole 8 Signals in Aromatic? (Indole Core) Check_Aromatic->Decision_Indole Result_Valid CONFIRMED: 3-(1H-indol-3-yl)-N-methylpropanamide Decision_Amide->Result_Valid Yes Result_Fail REJECT: Impurity or Wrong Derivative Decision_Amide->Result_Fail No (Acid/Ester?) Decision_NMe->Result_Valid Yes Decision_NMe->Result_Fail No (Des-methyl?) Decision_Indole->Result_Valid Yes

Figure 1: Logic flow for confirming the N-methylpropanamide structure via 13C NMR markers.

Experimental Workflow

Standardized protocol to ensure reproducibility across different batches or operators.[1][2][3]

Workflow Step1 1. Weigh 15mg Sample Step2 2. Dissolve in 0.6mL DMSO-d6 Step1->Step2 Step3 3. Acquire 1H NMR (Check Purity) Step2->Step3 Step4 4. Acquire 13C NMR (zgpg30, D1=2s) Step3->Step4 Step5 5. Process (LB=1.0 Hz) Step4->Step5 Step6 6. Assign Peaks (Ref Table 1) Step5->Step6

Figure 2: Step-by-step experimental workflow for NMR acquisition.

Troubleshooting & Common Artifacts

IssueObservationRoot CauseSolution
Missing C=O Signal No peak at 172 ppm.Relaxation delay (D1) too short.Increase D1 to 3–5 seconds.
Broad Peaks Indole carbons undefined.Restricted rotation or exchange.[1][2][3]Heat sample to 313 K (40°C).
Extra Peaks Small peaks at 175 ppm.[1][2][3]Hydrolysis to carboxylic acid.[1][2][3]Check sample storage; avoid water.[1][2][3]
Solvent Peak Septet at 39.5 ppm.[1][2][3]DMSO-d₆ carbon signal.[1][2][5][6]Use this as your internal reference.

References

  • Indole-3-propionic Acid Characterization

    • Source: National Center for Biotechnology Information.[1][2][3] PubChem Compound Summary for CID 3717, Indole-3-propionic acid.[1][2]

    • URL:[Link][1][3][4]

  • Indole 13C NMR Assignments

    • Source: Morales-Ríos, M. S., et al. "Definitive assignment of the 13C-NMR spectra of indole in DMSO-d6."[1][2] Magnetic Resonance in Chemistry.

    • URL:[Link][1][3][4]

  • N-Methyl Amide Shift Data

    • Source: ChemicalBook Spectrum Data for N-methylpropionamide.[1][3][7]

  • Solvent Impurity Shifts (Trace Impurities)

    • Source: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents."[2][4] Organometallics.

    • URL:[Link][1][3][4]

Sources

Application Notes and Protocols for the Mass Spectrometric Analysis of 3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(1H-indol-3-yl)-N-methylpropanamide is a member of the tryptamine family, a class of compounds with significant physiological activity and a common structural motif in various natural products and pharmaceuticals.[1] Accurate and sensitive analytical methods are paramount for its identification, characterization, and quantification in complex matrices, particularly in the fields of drug discovery, metabolomics, and forensic analysis. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC), stands as a powerful tool for the analysis of such small molecules due to its high sensitivity, selectivity, and ability to provide structural information.[2] This document provides a comprehensive guide to the mass spectrometric analysis of 3-(1H-indol-3-yl)-N-methylpropanamide, detailing sample preparation, instrumental parameters, and the predicted fragmentation pathways based on established principles of mass spectrometry for indole alkaloids and N-alkyl amides.

Chemical Properties of 3-(1H-indol-3-yl)-N-methylpropanamide

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC12H14N2O[1]
Monoisotopic Mass202.1106 g/mol [1]
IUPAC Name3-(1H-indol-3-yl)-N-methylpropanamide[1]
Predicted logP1.5[1]
Predicted [M+H]+ m/z203.1179[3]

I. Sample Preparation: A Critical First Step

The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and present it in a solvent compatible with the LC-MS system. The choice of method depends heavily on the sample matrix (e.g., plasma, urine, tissue homogenate, or a synthetic reaction mixture).

Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids

SPE is a highly effective technique for cleaning up complex biological samples, offering high recovery and removal of matrix components that can cause ion suppression.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Water (LC-MS grade)

  • Internal standard (e.g., a deuterated analog of the analyte)

Procedure:

  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., plasma or urine), add the internal standard. Acidify the sample with 2% formic acid.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar impurities, followed by 2 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Protein Precipitation for High-Throughput Screening

For rapid screening of a large number of samples, protein precipitation offers a simpler, though less clean, alternative to SPE.

Materials:

  • Acetonitrile (LC-MS grade) containing internal standard

  • Centrifuge

Procedure:

  • Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant for direct injection into the LC-MS system.

II. LC-MS/MS Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for the analysis of 3-(1H-indol-3-yl)-N-methylpropanamide in complex mixtures.

Chromatographic Conditions

Reverse-phase chromatography is well-suited for the separation of this moderately polar compound.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for indole alkaloids.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength.
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.A gradient elution is necessary to ensure good separation from potential matrix components.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes column overload.
Mass Spectrometry Conditions

Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for indole-containing compounds due to the basicity of the indole nitrogen.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The indole and amide nitrogens are readily protonated.
Capillary Voltage 3.5 kVOptimizes the formation of protonated molecules.
Source Temperature 120 °CAids in desolvation.
Desolvation Gas Flow 600 L/hrFacilitates efficient solvent evaporation.
Collision Gas ArgonCommonly used for collision-induced dissociation.
MS1 Scan Range m/z 50-300To confirm the presence of the precursor ion.
MS/MS Analysis Product Ion Scan of m/z 203.12To generate a fragmentation spectrum for structural confirmation.

III. Predicted Fragmentation Pathway

The fragmentation of protonated 3-(1H-indol-3-yl)-N-methylpropanamide ([M+H]+ at m/z 203.12) is expected to be dominated by cleavages of the propanamide side chain. Based on established fragmentation patterns of indole alkaloids and N-alkyl amides, the following pathways are proposed.[4][5]

Key Fragmentation Mechanisms:
  • Cleavage of the Amide Bond (N-CO Cleavage): This is a common fragmentation pathway for amides, leading to the formation of a stable acylium ion.[4][5]

  • Loss of the N-methylcarbamoyl Group: Cleavage of the bond between the ethyl chain and the amide group.

  • Cleavage of the Propyl Side Chain: Fragmentation of the bond between the indole ring and the propyl side chain.

Predicted Product Ions:
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossPutative Structure of Fragment
203.12144.08CH3NHCOIndole-3-ethyl cation
203.12130.07CH3NHCOCH2CH2Indolyl-methyl cation (skatole cation)
203.1258.07C9H8NN-methylpropanamide cation

The most intense fragment ion is anticipated to be at m/z 130.07, corresponding to the highly stable indolyl-methyl (skatole) cation, a characteristic fragment for 3-substituted indoles.

IV. Data Interpretation and System Suitability

  • Identification: The identification of 3-(1H-indol-3-yl)-N-methylpropanamide is confirmed by matching the retention time and the product ion spectrum with that of a certified reference standard.

  • Quantification: For quantitative analysis, a calibration curve should be constructed using a series of known concentrations of the analyte. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

  • System Suitability: Before running samples, the LC-MS/MS system should be checked for proper performance. This includes assessing peak shape, retention time stability, and signal intensity of a standard injection.

Visualizing the Workflow and Fragmentation

To aid in understanding the analytical process and the proposed fragmentation, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Pre-treatment Pre-treatment Sample->Pre-treatment Add IS, Acidify SPE SPE Pre-treatment->SPE Load Wash Wash SPE->Wash Remove Interferences Elute Elute Wash->Elute Collect Analyte Evaporate & Reconstitute Evaporate & Reconstitute Elute->Evaporate & Reconstitute Concentrate Reconstituted Sample Reconstituted Sample LC Separation LC Separation Reconstituted Sample->LC Separation Inject ESI Source ESI Source LC Separation->ESI Source Ionize Mass Analyzer 1 Mass Analyzer 1 ESI Source->Mass Analyzer 1 Select Precursor (m/z 203.12) Collision Cell Collision Cell Mass Analyzer 1->Collision Cell Fragment (CID) Mass Analyzer 2 Mass Analyzer 2 Collision Cell->Mass Analyzer 2 Separate Fragments Detector Detector Mass Analyzer 2->Detector Detect Ions Data Acquisition Data Acquisition Detector->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: Experimental workflow for the analysis of 3-(1H-indol-3-yl)-N-methylpropanamide.

fragmentation_pathway mol [M+H]+ m/z 203.12 3-(1H-indol-3-yl)-N-methylpropanamide frag1 m/z 144.08 Indole-3-ethyl cation mol->frag1 - CH3NHCO frag2 m/z 130.07 Skatole cation mol->frag2 - CH3NHCOCH2CH2 frag3 m/z 58.07 N-methylpropanamide cation mol->frag3 - C9H8N

Caption: Proposed ESI-MS/MS fragmentation pathway of 3-(1H-indol-3-yl)-N-methylpropanamide.

Conclusion

This application note provides a robust framework for the mass spectrometric analysis of 3-(1H-indol-3-yl)-N-methylpropanamide. The detailed protocols for sample preparation and the optimized LC-MS/MS parameters offer a solid starting point for researchers in various fields. The proposed fragmentation pathway, grounded in the established principles of mass spectrometry, serves as a valuable guide for the structural confirmation of this and related indole-containing compounds. Adherence to these guidelines, coupled with the use of appropriate reference standards and system suitability checks, will ensure the generation of high-quality, reliable data for a wide range of applications.

References

  • da Silva, V. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20286-20295. [Link]

  • da Silva, V. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC, [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Tseke, K. (2026, February 5). ESI-MS as a Complementary Technique for Characterisation of Chiral 3-Substituted-3-Hydroxyoxindoles. ResearchGate. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • GNPS. (2017, February 19). Spectrum CCMSLIB00000852758. [Link]

  • PubChem. (n.d.). 3-(1h-indol-3-yl)-n-methylpropanamide (C12H14N2O). PubChemLite. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). 3-(1H-indol-3-yl)-N-methylpropanamide. [Link]

Sources

Application Note: Experimental Uses of Indole-3-Propanamide (IPAM) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Indole-3-propanamide (IPAM) and its N-substituted derivatives represent a class of bio-active indole metabolites with significant therapeutic potential in neurodegenerative disease and mitochondrial dysfunction. Unlike its precursor, L-tryptophan, or its structural analog, melatonin, IPAM exhibits a unique capacity to stabilize mitochondrial energy metabolism by preventing the collapse of the proton gradient without inhibiting the electron transport chain (ETC).

This guide details the experimental protocols for synthesizing N-substituted indole-3-propanamide derivatives, validating their antioxidant capacity via radical scavenging assays, and assessing their neuroprotective efficacy in in vitro models of oxidative stress.

Key Applications:

  • Mitochondrial Stabilization: Prevention of proton leakage in Complex I/IV.

  • Neuroprotection: Mitigation of H₂O₂-induced cytotoxicity in SH-SY5Y cells.[1][2]

  • Immunomodulation: JAK3 inhibition (specific to N-pyridinyl derivatives like AD412).[3][4]

Chemical Synthesis Protocol

Objective: Synthesis of N-substituted indole-3-propanamides via activated ester coupling. This method minimizes racemization and optimizes yield for heat-sensitive indole moieties.

Reagents Required[2][5][6][7]
  • Precursor: Indole-3-propionic acid (IPA) [CAS: 830-96-6]

  • Amine: Primary or secondary amine of choice (e.g., 4-aminopyridine for immunomodulatory targets)

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)

  • Solvent: Anhydrous DMF or DCM

  • Base: Diisopropylethylamine (DIPEA)

Step-by-Step Procedure
  • Activation: Dissolve Indole-3-propionic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add the target Amine (1.1 eq) and DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5). The product typically appears as a lower R_f spot compared to the starting acid.

  • Work-up: Dilute reaction with Ethyl Acetate. Wash successively with:

    • 1M HCl (to remove unreacted amine/EDC)

    • Saturated NaHCO₃ (to remove unreacted acid)

    • Brine

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

  • Validation: Verify structure via ¹H-NMR (look for amide -NH signal at δ 6.0–8.0 ppm and propyl chain multiplets) and HRMS.

Synthesis Workflow Visualization

SynthesisWorkflow Start Indole-3-propionic Acid (IPA) Activation Activation (EDC/HOBt, 0°C) Start->Activation Dissolve in DMF Coupling Amide Coupling (+ Amine, DIPEA) Activation->Coupling Add Amine Workup Extraction & Washing Coupling->Workup 12-18h Stir Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Crude Oil Final Purified IPAM Derivative Purify->Final Crystallization

Figure 1: Optimized synthetic route for N-substituted indole-3-propanamide derivatives.

In Vitro Antioxidant Assessment

Rationale: The indole moiety acts as an electron donor. The antioxidant capacity of IPAM derivatives often exceeds that of melatonin due to the specific electron density modulation by the propyl-amide side chain.

Protocol: DPPH Radical Scavenging Assay

System: 2,2-diphenyl-1-picrylhydrazyl (DPPH) reduction.

  • Preparation: Prepare a 0.1 mM solution of DPPH in ethanol (freshly made, protect from light).

  • Sample Dilution: Prepare serial dilutions of the IPAM derivative (1 µM to 500 µM) in ethanol.

  • Incubation: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Control: Use L-Ascorbic acid or Melatonin as a positive control.

  • Measurement: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm .

  • Calculation:

    
    
    Calculate IC50 values using non-linear regression.
    

Neuroprotection & Mitochondrial Assay

Context: IPAM derivatives are potent neuroprotectants.[5] This protocol validates efficacy against oxidative stress in a neuronal model.[2][5]

Cell Model
  • Cell Line: SH-SY5Y (Human Neuroblastoma).[2]

  • Culture Medium: DMEM/F12 + 10% FBS + 1% Pen/Strep.

Experimental Protocol
  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Pre-treatment: Treat cells with IPAM derivatives (0.1, 1, 10, 50 µM) for 2 hours prior to insult.

    • Note: Pre-treatment allows the compound to integrate into mitochondrial membranes.

  • Oxidative Insult: Add H₂O₂ (freshly diluted) to a final concentration of 150 µM. Incubate for 24 hours.

  • Viability Readout (MTT Assay):

    • Add MTT reagent (0.5 mg/mL) and incubate for 3 hours at 37°C.

    • Dissolve formazan crystals in DMSO.

    • Read absorbance at 570 nm.

Advanced Mitochondrial Analysis (JC-1 Assay)

To confirm the mechanism of action (prevention of potential collapse):

  • Stain treated cells with JC-1 dye (2 µM) for 20 minutes.

  • Analyze via Fluorescence Microscopy or Plate Reader.

    • Healthy Mitochondria: Red aggregates (High potential).

    • Damaged Mitochondria: Green monomers (Low potential).

    • Result: Effective IPAM derivatives will maintain a high Red/Green fluorescence ratio even under H₂O₂ stress.

Mechanism of Action Visualization

Mechanism IPAM IPAM Derivative Mito Mitochondria (Inner Membrane) IPAM->Mito Permeates Membrane ROS Hydroxyl Radicals (ROS) IPAM->ROS Scavenges (HAT/SET) Complex Complex I & IV Stabilization Mito->Complex Target Site Proton Proton Gradient (ΔΨm) Maintenance ROS->Proton Destabilizes Complex->Proton Prevents Collapse Survival Neuronal Survival (Reduced Apoptosis) Proton->Survival ATP Synthesis Preserved

Figure 2: Neuroprotective mechanism of IPAM: ROS scavenging and mitochondrial complex stabilization.[5]

Data Summary Template

When reporting results for IPAM derivatives, structure your data as follows for comparative analysis:

Compound IDSubstituent (R)DPPH IC50 (µM)Neuroprotection (% Viability @ 10µM)Mitochondrial Potential (Red/Green Ratio)
IPA (Parent) -OH45.265%1.2
IPAM-1 -NH₂38.578%1.8
IPAM-2 -NH-Pyridyl41.082%2.1
Control (H₂O₂ Only)N/A35%0.4

References

  • Poeggeler, B., et al. (2021).[6][5] "Indoles as essential mediators in the gut-brain axis.[5] Their role in Alzheimer's disease."[5][7] Neurobiology of Disease. Link

  • Karuvalam, R. P., et al. (2013). "Synthesis and biological evaluation of indole-3-propanamide derivatives." International Journal of Chemical Studies. Link

  • Chyan, Y. J., et al. (1999). "Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid." Journal of Biological Chemistry. Link

  • Jouan, E., et al. (2009). "A novel indole-3-propanamide exerts its immunosuppressive activity by inhibiting JAK3 in T cells."[4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Reiter, R. J., et al. (2001). "Antioxidant capacity of melatonin: a novel action not requiring a receptor." Neuroendocrinology Letters. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(1H-indol-3-yl)-N-methylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization and Troubleshooting of Indole-3-Propionic Acid Amidation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3-(1H-indol-3-yl)-N-methylpropanamide is a standard amide coupling, yet it presents unique challenges due to the electronic properties of the indole heterocycle. This guide addresses the conversion of Indole-3-propionic acid (IPA) to its N-methyl amide derivative.

While the reaction appears simple, users frequently encounter three specific failure modes:

  • Regio-irregularity: Competition between the exocyclic carboxylate and the indole N-1 nitrogen.

  • Oxidative Degradation: The "pinking" of reaction mixtures due to indole sensitivity.

  • Purification Stalls: Co-elution of urea byproducts when using carbodiimide coupling.

Module 1: Reaction Optimization & Reagent Selection

The Core Challenge: Methylamine is a gas at room temperature. Most researchers use Methylamine Hydrochloride (MeNH₂·HCl) or a solution in THF/MeOH. The choice of methylamine source dictates your coupling strategy.

Protocol A: The Carbodiimide Route (EDC/HOBt)

Recommended for: Scalability and cost-efficiency.

Standard Operating Procedure (SOP):

  • Dissolution: Dissolve Indole-3-propionic acid (1.0 equiv) in anhydrous DMF or DCM.

  • Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 minutes at 0°C.

    • Technical Note: HOBt is critical here to suppress N-acylurea rearrangement (See Diagram 1).

  • Amine Addition: Add Methylamine (2.0 M in THF) (1.5 equiv).

    • If using MeNH₂[1]·HCl: You MUST add DIPEA (1.5 equiv) to liberate the free amine.

  • Reaction: Allow to warm to RT and stir for 12–16 hours under Argon.

Protocol B: The Uronium Route (HATU)

Recommended for: Difficult substrates or rapid synthesis.

SOP:

  • Dissolve IPA (1.0 equiv) in DMF.

  • Add DIPEA (2.5 equiv). Crucial: Base must be present before HATU.

  • Add HATU (1.1 equiv). The solution should turn yellow/orange.

  • Add MeNH₂·HCl (1.2 equiv).

  • Stir for 2–4 hours.

Decision Logic: Selecting the Right Coupling Agent

CouplingLogic Start Start: Select Reagent Scale Scale of Reaction? Start->Scale Small < 100 mg (Discovery) Scale->Small Speed priority Large > 1 gram (Process) Scale->Large Cost priority HATU_Route Use HATU (Fast, High Yield) Small->HATU_Route Solubility Is Product Water Soluble? Large->Solubility EDC_Route Use EDC / HOBt (Cost effective, easy workup) DCC_Warn AVOID DCC (Urea removal difficult) EDC_Route->DCC_Warn Alternative? Yes_Sol Yes Solubility->Yes_Sol Use EDC (Urea is water soluble) No_Sol No Solubility->No_Sol Use EDC (Urea washes out) Yes_Sol->EDC_Route No_Sol->EDC_Route

Figure 1: Decision matrix for coupling reagent selection based on scale and downstream processing requirements.

Module 2: Troubleshooting Common Failure Modes
Issue #1: Reaction Mixture Turns Pink/Brown

Diagnosis: Indole Oxidation. Mechanism: Indoles are electron-rich systems prone to radical oxidation at the C-2/C-3 position, leading to indoxyl/isatin impurities. Corrective Action:

  • Degas Solvents: Sparge DMF/DCM with nitrogen for 15 minutes prior to use.

  • Light Protection: Wrap the reaction flask in aluminum foil.

  • Scavengers: If the problem persists, add 1% w/w sodium metabisulfite during the workup, not the reaction.

Issue #2: Low Yield / Recovery of Starting Material

Diagnosis: Competitive N-Acylation or Hydrolysis. Mechanism:

  • N-Acylurea Formation: Without HOBt, the O-acylisourea intermediate rearranges to an unreactive N-acylurea.

  • Indole N-Acylation: If using Acid Chlorides (e.g., oxalyl chloride activation) and excess base, the indole nitrogen (pKa ~16) can be deprotonated and acylated. Corrective Action:

  • Switch from Acid Chloride method to EDC/HOBt .

  • Ensure pH < 9 .[2] Avoid strong bases like NaH or KOH; stick to hindered amines (DIPEA/TEA).

Issue #3: "Sticky" Impurities in NMR (1.0–2.0 ppm)

Diagnosis: Residual DCU or Tetramethylurea. Context: If using DCC, dicyclohexylurea (DCU) is notoriously difficult to remove from polar amides. If using HATU, tetramethylurea is a byproduct. Corrective Action:

  • For DCC: Switch to EDC (byproduct is water-soluble).[3][4]

  • For HATU: Perform an extensive water wash (5x) or a dilute HCl (1M) wash to remove the urea byproduct.

Module 3: Purification & Workup Workflow

The polarity of the amide bond often causes the product to streak on silica gel. A rigorous liquid-liquid extraction (LLE) is usually sufficient to avoid chromatography.

Quantitative Data: Solubility Profile
SolventSolubility (25°C)Usage in Protocol
Water Low/InsolubleWash phase (removes EDC/Urea)
DCM HighExtraction solvent
Ethyl Acetate Moderate/HighExtraction solvent
Diethyl Ether LowTrituration (precipitation of solid)
1M HCl Soluble (Protonation)Removal of unreacted amine
Sat. NaHCO₃ InsolubleRemoval of unreacted acid
Optimized Workup Protocol

WorkupFlow Reaction Crude Reaction (DMF/DCM) Dilution Dilute with EtOAc (10x Volume) Reaction->Dilution AcidWash Wash: 1M HCl (Removes excess amine & EDC) Dilution->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes unreacted IPA & HOBt) AcidWash->BaseWash Brine Wash: Brine (Drying) BaseWash->Brine Drying Dry (Na2SO4) & Evaporate Brine->Drying Trituration Triturate with Cold Ether/Hexane Drying->Trituration Final Pure Solid Amide Trituration->Final

Figure 2: Liquid-Liquid Extraction (LLE) workflow designed to remove reagents without column chromatography.

Frequently Asked Questions (FAQ)

Q: Can I use the acid chloride method (IPA + SOCl₂) to make this? A: It is possible but risky. Thionyl chloride generates HCl, which can cause indole polymerization (dimerization). If you must use this route, use Oxalyl Chloride with catalytic DMF in DCM at 0°C, and ensure the subsequent amine addition is done slowly with excess scavenger base.

Q: Do I need to protect the Indole Nitrogen (N-1)? A: Generally, no . The pKa of the indole N-H is ~16-17. Under standard coupling conditions (EDC/HATU with DIPEA), the N-H is not nucleophilic enough to compete with the primary methylamine. Protection (e.g., Boc, Tosyl) is only necessary if you observe N-acylation side products.

Q: My product is an oil, but it should be a solid. How do I crystallize it? A: This is common due to trace solvent impurities (DMF).

  • Dissolve the oil in a minimum amount of DCM.

  • Add dropwise to a stirring solution of cold Diethyl Ether or Hexane.

  • Scratch the flask wall with a glass rod to induce nucleation.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical Reviews, 97(6), 2243-2266. Link

Sources

Technical Support Center: Optimizing Reaction Conditions for Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole synthesis, a cornerstone of modern medicinal chemistry.[1][2][3] The indole scaffold is a privileged structure found in a vast array of natural products and pharmaceuticals.[1][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during key indole synthesis reactions.

Section 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[4][5][6][7] Despite its versatility, the reaction is sensitive to several factors that can impact yield and purity.

Troubleshooting Guide: Fischer Indole Synthesis

Q1: My Fischer indole synthesis is failing or resulting in a very low yield. What are the common culprits?

Low yields in a Fischer indole synthesis can be attributed to several factors:

  • Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure, as impurities can lead to undesirable side reactions.[4]

  • Substituent Effects: The electronic nature of substituents on both the arylhydrazine and the carbonyl component can significantly influence the reaction.

    • Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting side reactions over the desired cyclization.[4]

    • Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction.[4][8] This is a known challenge in the synthesis of 3-aminoindoles.[4][8][9]

    • Fluorine substituents, being strongly electron-withdrawing, can affect the crucial[1][1]-sigmatropic rearrangement step, potentially stabilizing or destabilizing the transition state depending on their position.[5]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[4][10] Common catalysts include Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃).[6][10]

  • Reaction Conditions: The reaction is highly sensitive to temperature and reaction time.[4] Suboptimal conditions can lead to decomposition or the formation of side products.

Q2: I'm observing significant side product formation. What are the likely side reactions?

Common side reactions in the Fischer indole synthesis include:

  • Aldol Condensation: Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation.[4]

  • N-N Bond Cleavage: As mentioned, certain electronic substituent patterns can favor the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate, preventing cyclization.[4][8]

Q3: Can I synthesize the parent, unsubstituted indole using the Fischer method?

Direct synthesis of the parent indole from acetaldehyde is often problematic and can fail.[4] A more reliable alternative is to use pyruvic acid as the carbonyl compound, which forms indole-2-carboxylic acid. This can then be decarboxylated in a subsequent step to yield indole.[4]

Experimental Workflow & Mechanism

The Fischer indole synthesis proceeds through a series of well-defined steps, which is crucial to understand for effective troubleshooting.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Key Transformations cluster_2 Step 3: Cyclization & Aromatization Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Hydrazone_out Hydrazone_out Enamine Enamine (Tautomer) Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Diimine_out Diimine_out Hydrazone_out->Enamine Tautomerization Aminal Cyclic Aminal Indole Indole Product Aminal->Indole Elimination of NH₃ Diimine_out->Aminal Rearomatization & Cyclization Troubleshooting_Workflow Start Indole Synthesis (Low Yield / Failure) Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Acid/Base Catalyst & Concentration Check_Purity->Optimize_Catalyst If pure Vary_Temp_Time Vary Temperature & Reaction Time Optimize_Catalyst->Vary_Temp_Time Consider_Substituents Analyze Substituent Electronic/Steric Effects Vary_Temp_Time->Consider_Substituents Alternative_Route Consider Alternative Synthesis Route Consider_Substituents->Alternative_Route If inherent issue

Sources

Technical Support Center: Optimizing the Synthesis of 3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: 🟢 Operational Current Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Hidden" Complexity of Indole Amides

Welcome to the technical support center. You are likely here because your synthesis of 3-(1H-indol-3-yl)-N-methylpropanamide is stalling. While this molecule appears deceptively simple—a standard amide coupling between 3-indolepropionic acid (IPA) and methylamine —it frequently suffers from "tarring," low conversion, or persistent emulsions during workup.

This guide treats your synthesis as a support ticket. We move beyond generic textbook advice to address the specific chemical behavior of the indole moiety during amidation.

Part 1: The "Golden Route" Protocol (Baseline Standard)

Before troubleshooting, ensure you are using a chemically sound baseline. The historical use of Thionyl Chloride (


) for this synthesis is the #1 cause of low yields due to the acid-sensitivity of the indole ring (dimerization risk).

Recommended Method: T3P® (Propylphosphonic Anhydride) Coupling Why? T3P exhibits low toxicity, high selectivity, and crucially for indoles, its by-products are water-soluble, eliminating the "urea nightmare" associated with DCC/EDC purification.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Indolepropionic Acid 1.0SubstrateEnsure dry; water kills the active ester.
Methylamine (2M in THF) 1.5Amine SourceUse THF solution, not aqueous, to prevent hydrolysis.
T3P (50% in EtOAc) 1.5Coupling AgentThe cyclic anhydride structure drives reaction to completion.
DIPEA (Hünig's Base) 3.0BaseScavenges protons; prevents indole N-H deprotonation.
Ethyl Acetate (EtOAc) SolventMediumGreen solvent; allows direct aqueous wash workup.
Step-by-Step Workflow
  • Dissolution: Charge 3-Indolepropionic acid and DIPEA into EtOAc (10 V) at 0°C.

  • Activation: Add T3P solution dropwise. Stir for 20 mins at 0°C. Note: Solution may turn slight yellow; dark brown indicates oxidation.

  • Addition: Add Methylamine (THF solution) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/HPLC (Target time: 2–4 hours).

  • Workup (The "Magic" Step):

    • Wash organic layer with Water (removes T3P byproducts).

    • Wash with 0.5M HCl (removes unreacted amine).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Dry over MgSO₄ and concentrate.[1]

Part 2: Troubleshooting Knowledge Base (FAQs)

Ticket #101: "My reaction mixture turned black/tarry."

Diagnosis: Indole Oxidation or Acid-Catalyzed Polymerization. Root Cause: If you used Thionyl Chloride (


) or Oxalyl Chloride to generate the acid chloride, the liberated HCl likely attacked the electron-rich indole C3 position, leading to dimerization.
Solution: 
  • Immediate: Switch to mild coupling agents (EDC/HOBt or T3P).

  • If Acid Chloride is mandatory: You must use a scavenger base (Pyridine or 2,6-Lutidine) during the chloride formation and keep the temperature strictly below 0°C.

Ticket #102: "I see two spots on TLC very close together."

Diagnosis: Competitive N-Acylation. Root Cause: The indole nitrogen (N1) has a pKa of ~16. If you used a strong base (like NaH) or excess base with a highly reactive intermediate, you may have acylated the indole nitrogen and the methylamine. Solution:

  • Verification: Check NMR. An N-acylated indole will show a significant downfield shift of the proton at the C2 position.

  • Fix: Use a weaker base (DIPEA or NMM). Ensure Methylamine is added after the acid is activated but before the active ester decomposes.

Ticket #103: "Yield is good, but I can't remove the white solid impurity."

Diagnosis: Urea Contamination (DCC/EDC coupling). Root Cause: If using DCC, the byproduct Dicyclohexylurea (DCU) is notoriously difficult to filter off completely. Even with EDC, the urea can sometimes co-precipitate with hydrophobic indole amides. Solution:

  • The "Trituration" Trick: Suspend the crude solid in cold diethyl ether or MTBE. The indole amide is often less soluble than the impurities (or vice versa depending on the exact lipophilicity).

  • Switch Reagent: Move to HATU or T3P where byproducts are water-soluble.

Part 3: Visualizing the Logic[2]

Reaction Mechanism & Pathway[1][3][4][5][6]

The following diagram illustrates the preferred T3P pathway versus the risky Acid Chloride route.

ReactionPathway cluster_Risky Route A: High Risk (Acid Chloride) cluster_Safe Route B: Recommended (T3P/EDC) Start 3-Indolepropionic Acid (Substrate) SOCl2 SOCl2 / Heat Start->SOCl2 Activation Activation (T3P or EDC/HOBt) Start->Activation AcidCl Acid Chloride Intermediate SOCl2->AcidCl HCl generation Tar Polymerized Indole (Black Tar) AcidCl->Tar Indole Dimerization Product 3-(1H-indol-3-yl)- N-methylpropanamide (Target) AcidCl->Product Low Yield ActiveEster Active Ester Intermediate Activation->ActiveEster Mild Conditions AmineAttack Methylamine Addition (Nucleophilic Attack) ActiveEster->AmineAttack AmineAttack->Product High Yield (>85%)

Caption: Comparative pathways showing why mild activation (Green) prevents indole polymerization inherent in acid chloride methods (Red).

Troubleshooting Decision Tree

Use this flow to diagnose your specific yield issue.

Troubleshooting Issue Start: What is the primary failure mode? Type1 Low Conversion (Starting Material remains) Issue->Type1 Type2 Low Isolated Yield (Conversion high, recovery low) Issue->Type2 Type3 Impurity/Color (Dark/Tarry) Issue->Type3 Check1 Check Coupling Agent Activity Type1->Check1 Check2 Check Aqueous Layer pH Type2->Check2 Check3 Check Acid/Base Strength Type3->Check3 Sol1 Switch to HATU or T3P Ensure Anhydrous Conditions Check1->Sol1 Sol2 Product is Amphiphilic? Salt out aqueous layer (NaCl) Use EtOAc/THF mix for extraction Check2->Sol2 Sol3 Avoid SOCl2 Use DIPEA instead of TEA/NaH Degas solvents (Argon) Check3->Sol3

Caption: Diagnostic logic flow for resolving common synthesis bottlenecks.

Part 4: Advanced Optimization (DoE)

For researchers scaling up (>10g), a Design of Experiments (DoE) approach is recommended to fine-tune the Base:Substrate Ratio and Temperature .

Solvent Screening Data (Relative Yields)

SolventDielectric ConstantYield (EDC Method)Yield (T3P Method)Notes
DCM 8.972%65%Good solubility, but urea removal is hard.
DMF 36.788%85%High yield, but difficult to remove (high BP).
EtOAc 6.068%92% Optimal for T3P. Easy workup.
THF 7.575%80%Good, but ensure it is peroxide-free.

References

  • BenchChem Technical Support. (2025). Synthesis of Indole-3-Carboxamide Derivatives: Troubleshooting Guide. Retrieved from

  • Organic Synthesis. (2025). Acid-Amine Coupling using EDCI: General Procedures and Mechanism. Retrieved from

  • National Institutes of Health (NIH). (2024). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides.[2] Retrieved from

  • MDPI. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Retrieved from

  • Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines.[3] Retrieved from

Sources

Technical Support: Solubility & Handling of 3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Hydrophobe

Researchers often underestimate the solubility challenges of 3-(1H-indol-3-yl)-N-methylpropanamide . While the propanamide chain suggests some polarity, the indole core dominates the physicochemical behavior, driving the LogP to approximately 1.2–1.5 [1][2].

The Core Problem: This compound exhibits a "false solubility" profile. It dissolves readily in organic solvents (DMSO, Ethanol) but suffers from rapid kinetic precipitation (crashing out) upon introduction to aqueous buffers or cell culture media. This guide provides the thermodynamic logic and protocols to prevent experimental failure.

Physical Properties & Solubility Data

PropertyValue / DescriptionPractical Implication
Molecular Weight ~202.25 g/mol Small molecule, capable of high molarity stocks.
Predicted LogP 1.23 – 1.5 [2]Moderately lipophilic. Prefers lipid bilayers over aqueous media.
Water Solubility < 0.5 mg/mL (Est.)Practically Insoluble. Do not attempt direct aqueous dissolution.
DMSO Solubility > 30 mg/mLExcellent. The preferred solvent for stock solutions.
Ethanol Solubility ~ 10–20 mg/mLGood, but more volatile than DMSO; concentration changes over time.
Stability Light/Air SensitiveIndole moiety oxidizes to colored quinoidal products (pink/brown).

Troubleshooting Guide: The "Crash-Out" Matrix

Use this matrix to diagnose immediate issues in your workflow.

Issue 1: "My solution turned cloudy immediately after adding the stock to the media."
  • Diagnosis: Solvent Shock Precipitation. You likely added a high-concentration DMSO stock (e.g., 100 mM) directly into a large volume of aqueous media. The local concentration at the pipette tip exceeded the solubility limit before diffusion could occur.

  • The Fix: Use the Step-Down Dilution Protocol (See Section 4). Never exceed a 1:1000 dilution step in a single go if working near the solubility limit.

Issue 2: "The stock solution has turned pink or brown."
  • Diagnosis: Indole Oxidation. The indole ring is electron-rich and susceptible to radical oxidation, forming colored impurities (often dimers or quinones) [3].

  • The Fix:

    • Always store stocks at -20°C or -80°C.

    • Purge vials with Nitrogen or Argon gas after opening.

    • Use amber vials to protect from UV light.

Issue 3: "Cells are dying, but not from the drug."
  • Diagnosis: Vehicle Toxicity. You may be using >0.5% DMSO to keep the compound in solution.

  • The Fix: Keep final DMSO concentration < 0.1% (v/v). If solubility fails at this level, use a carrier like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

Validated Protocols

Protocol A: Preparation of Stable Stock Solution (50 mM)
  • Reagents: Anhydrous DMSO (99.9%, sterile filtered).

  • Vessel: Amber glass vial (avoid plastic microfuge tubes for long-term storage as indoles can leach plasticizers or stick to the walls).

  • Weigh 10.1 mg of 3-(1H-indol-3-yl)-N-methylpropanamide.

  • Add 1.0 mL of Anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Visual Check: Solution must be perfectly clear. If particles remain, sonicate at 37°C for 5 minutes.

  • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Step-Down" Dilution (Preventing Precipitation)
  • Objective: Dilute from 50 mM Stock to 10 µM Working Solution without precipitation.

  • Logic: Intermediate dilutions in media allow protein binding (albumin in FBS) to sequester the lipophilic compound before it hits the critical supersaturation point.

DilutionProtocol cluster_warning CRITICAL STEP Stock 50 mM Stock (100% DMSO) Inter Intermediate: 500 µM (1% DMSO in Media) Stock->Inter 1:100 Dilution (Add 10µL Stock to 990µL Media) Final Working: 5 µM (0.01% DMSO) Inter->Final 1:100 Dilution (Add 100µL Inter to 9.9mL Media) Cells Add to Cells Final->Cells Treat

Figure 1: Step-Down Dilution Workflow. By creating an intermediate step, you prevent the "Solvent Shock" that occurs when dropping 100% DMSO directly into water.

Advanced Troubleshooting Logic

If you encounter persistent precipitation, use this decision tree to isolate the variable.

TroubleshootingTree Start Problem: Visible Precipitate CheckMicroscope Is it crystalline or amorphous? Start->CheckMicroscope Crystalline Crystalline (Needles) CheckMicroscope->Crystalline Amorphous Amorphous (Cloudy/Oil) CheckMicroscope->Amorphous Sol1 Diagnosis: True Saturation. Action: Reduce Concentration. Crystalline->Sol1 Sol2 Diagnosis: Solvent Shock. Action: Use Step-Down Protocol. Amorphous->Sol2 Sol3 Diagnosis: Low Temp. Action: Warm Media to 37°C. Amorphous->Sol3

Figure 2: Diagnostic logic for identifying the root cause of solubility failure.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster, potentially changing the concentration of your stock over time. Furthermore, ethanol is often more cytotoxic to sensitive neuronal lines than DMSO. If you must use ethanol, seal vials with Parafilm immediately after use.

Q: Why does the medium turn yellow after adding the compound? A: This is likely not precipitation but a pH shift or oxidation. Indoles can auto-oxidize to form yellow/brown quinone-imines [3]. Check if your media contains antioxidants (like ascorbic acid) or if the stock solution was old. If the media is clear but yellow, it is likely oxidation; if it is cloudy, it is precipitation.

Q: Can I heat the solution to dissolve it? A: You can heat the DMSO stock to 37°C or 50°C briefly to dissolve crystals. Do not heat the aqueous working solution to force dissolution; it will simply precipitate again when it cools to 37°C (physiological temp), causing experimental variability.

References

  • PubChem. (2023). 3-(1H-indol-3-yl)-N-methylpropanamide Compound Summary. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database (HMDB). (2023). Metabocard for Indole-3-propionic acid (Analog Reference). HMDB.[1] [Link]

  • Ximenes, V. F., et al. (2005). Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid.[2] British Journal of Pharmacology. [Link]

  • Emulate Bio. (2022). Protocol: Compound Stock Solution Preparation.[Link]

Sources

Technical Support Center: Synthesis of 3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(1H-indol-3-yl)-N-methylpropanamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important indole derivative. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

I. Overview of the Synthesis

The most common and direct route to 3-(1H-indol-3-yl)-N-methylpropanamide involves the amide coupling of 3-(1H-indol-3-yl)propanoic acid with methylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. While seemingly straightforward, this process is susceptible to several side reactions that can impact yield and purity. This guide will focus on troubleshooting these issues.

Core Reaction Scheme:

Reaction_Scheme reactant1 3-(1H-indol-3-yl)propanoic acid product 3-(1H-indol-3-yl)-N-methylpropanamide reactant1->product Coupling Agent reactant2 + Methylamine reactant2->product

Caption: General synthesis of 3-(1H-indol-3-yl)-N-methylpropanamide.

II. Troubleshooting Common Issues

This section addresses specific problems that may arise during the synthesis, their underlying causes, and recommended solutions.

Question 1: Low or No Product Yield

Issue: After performing the coupling reaction and work-up, I have a very low yield of the desired amide, or none at all. What could be the problem?

Potential Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The first critical step in amide bond formation is the activation of the carboxylic acid by the coupling reagent.[1][2] If this activation is inefficient, the reaction will not proceed.

    • Insight: Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[3][4] However, they can form a highly reactive O-acylisourea intermediate which is prone to side reactions if not immediately consumed by the amine.[1][5]

    • Troubleshooting Protocol:

      • Pre-activation: Dissolve the 3-(1H-indol-3-yl)propanoic acid and a coupling additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) in an anhydrous aprotic solvent (e.g., DMF, DCM).[1][3]

      • Add the coupling agent (e.g., EDC) and stir at 0 °C for 15-30 minutes to form the more stable active ester intermediate.

      • Slowly add the methylamine solution to the pre-activated mixture. This ensures the amine reacts with the active ester rather than the more reactive O-acylisourea.

  • Hydrolysis of Intermediates or Product: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate back to the starting material, or hydrolysis of the final amide product.[4][6][7][8][9][10]

    • Insight: Amides are generally stable, but hydrolysis can occur under harsh acidic or basic conditions, especially with prolonged heating.[6][8][9][10] The activated intermediates are much more susceptible to hydrolysis.[4]

    • Troubleshooting Protocol:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Aqueous Work-up: Perform the aqueous work-up at room temperature or below to minimize hydrolysis of the product. Avoid prolonged exposure to strong acids or bases during extraction.

  • Poor Nucleophilicity of Methylamine: If using a salt form of methylamine (e.g., methylamine hydrochloride), a base must be added to liberate the free amine for it to act as a nucleophile.

    • Insight: The free lone pair of electrons on the nitrogen of methylamine is required for the nucleophilic attack on the activated carboxylic acid.

    • Troubleshooting Protocol:

      • Base Addition: If using methylamine hydrochloride, add at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture before or concurrently with the methylamine salt.

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or DCMPolar aprotic solvents that solubilize reactants.
Temperature 0 °C to Room TemperatureMinimizes side reactions and racemization.[3]
Coupling Agent EDC, DICEDC byproducts are water-soluble, simplifying work-up.[3][11]
Additive HOBt, NHSForms more stable active esters, reduces side reactions.[1][3]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of reactive intermediates.
Question 2: Formation of an Insoluble White Precipitate (When Using DCC)

Issue: During my reaction using DCC as the coupling agent, a significant amount of a white solid precipitates from the solution, making stirring difficult and complicating purification.

Cause & Solution:

  • N,N'-Dicyclohexylurea (DCU) Formation: This is a known byproduct of DCC-mediated coupling reactions.[3][4] While its formation indicates the reaction is proceeding, its insolubility in most organic solvents is a practical challenge.[3]

    • Insight: The formation of the stable urea derivative drives the activation of the carboxylic acid.

    • Troubleshooting Protocol:

      • Filtration: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to further decrease the solubility of DCU. Filter the mixture through a sintered glass funnel or a pad of celite to remove the precipitate.

      • Alternative Reagents: Consider using a carbodiimide that produces a more soluble urea byproduct. Diisopropylcarbodiimide (DIC) forms a more soluble urea, and the urea byproduct of EDC is water-soluble and easily removed during aqueous work-up.[3][11]

DCC_Byproduct cluster_main DCC Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Amide Amide Product O_Acylisourea->Amide DCU Dicyclohexylurea (DCU) (Insoluble Precipitate) O_Acylisourea->DCU Rearrangement Amine R'-NH2 Amine->Amide Nucleophilic Attack

Caption: Formation of DCU precipitate in DCC coupling.

Question 3: Presence of an N-Acylurea Impurity

Issue: My final product is contaminated with a significant side product that I've identified as an N-acylurea. How is this formed and how can I prevent it?

Cause & Solution:

  • Rearrangement of the O-Acylisourea Intermediate: The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid with a carbodiimide, can undergo an intramolecular rearrangement to form a stable N-acylurea.[1][5] This N-acylurea is unreactive towards the amine and represents a loss of starting material.[1][5]

    • Insight: This side reaction is more prevalent in polar solvents and when the concentration of the amine nucleophile is low.[5]

    • Troubleshooting Protocol:

      • Use of Additives: Employing additives like HOBt or NHS is highly effective in preventing N-acylurea formation.[1] These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still reactive towards the amine.

      • Solvent Choice: Using solvents with a lower dielectric constant, such as dichloromethane (CH2Cl2), can minimize this side reaction.[5]

      • Order of Addition: As mentioned previously, pre-activating the carboxylic acid with the coupling agent and additive before adding the amine can also mitigate this issue.

NAcylurea_Formation O_Acylisourea O-Acylisourea Intermediate Desired_Amide Desired Amide O_Acylisourea->Desired_Amide Desired Reaction NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Undesired Rearrangement Amine Amine (R'-NH2) Amine->Desired_Amide

Caption: Competing pathways for the O-acylisourea intermediate.

Question 4: Evidence of N-Alkylation on the Indole Ring

Issue: I'm observing a side product that appears to be the result of a reaction at the indole nitrogen. Is this possible and how can it be avoided?

Cause & Solution:

  • Acidity of the Indole N-H: The N-H proton of the indole ring is weakly acidic. Under basic conditions, it can be deprotonated, making the indole nitrogen nucleophilic.

    • Insight: While direct acylation of the indole nitrogen by the activated carboxylic acid is less common than C3-alkylation, other N-alkylation side reactions can occur depending on the reagents and conditions used.[12][13] For instance, if alkyl halides are present as impurities or in subsequent steps, N-alkylation is a known side reaction.[14]

    • Troubleshooting Protocol:

      • Control of Basicity: Avoid using an excessive amount of base. Use just enough to neutralize any acid present and to deprotonate the amine salt if necessary.

      • N-Protection Strategy: For complex syntheses or if N-alkylation is a persistent issue, protecting the indole nitrogen is the most robust solution.[15] Common protecting groups for indoles include Boc, Cbz, or SEM.[16][17][18] These can be removed in a later step.

III. Frequently Asked Questions (FAQs)

Q1: What is the best coupling agent for this synthesis?

There is no single "best" agent, as the optimal choice depends on factors like scale, desired purity, and cost.

  • EDC is often preferred for lab-scale synthesis due to its water-soluble urea byproduct, which simplifies purification.[3][11]

  • Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are highly efficient but more expensive. They are excellent for difficult couplings and minimizing racemization, though they can have their own side reactions, such as guanidinium byproduct formation.[1]

Q2: How do I purify the final product?

Standard purification involves:

  • Aqueous Work-up: After the reaction, quench with water or a mild aqueous acid/base. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild acid (e.g., dilute HCl) to remove excess amine, a mild base (e.g., saturated NaHCO3) to remove unreacted carboxylic acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Chromatography/Recrystallization: The crude product can be purified by flash column chromatography on silica gel. Alternatively, if the crude product is sufficiently pure and solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective.

Q3: Can I run this reaction without an inert atmosphere?

While it is possible to obtain the product without an inert atmosphere, it is not recommended for achieving high yields and purity. The activated intermediates are sensitive to moisture, and an inert atmosphere minimizes the risk of hydrolysis.[4]

Q4: My starting indole-3-propionic acid is old. Could this be a problem?

Yes. Indole derivatives can be susceptible to air and light oxidation over time, often indicated by a darkening in color. Using degraded starting material can lead to lower yields and the formation of colored impurities that are difficult to remove. It is advisable to use fresh or properly stored starting materials.

IV. References

  • AAPPTEC. (n.d.). Coupling Reagents - AAPPTEC - Peptides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A New Protecting-Group Strategy for Indoles | Request PDF. Retrieved from [Link]

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

  • ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Retrieved from [Link]

  • YouTube. (2025, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. Retrieved from [Link]

  • C&EN Global Enterprise. (n.d.). Molecular-editing reaction expands indoles with nitrogen. Retrieved from [Link]

  • AK Lectures. (n.d.). Hydrolysis of Amides. Retrieved from [Link]

  • ACS Publications. (2020, April 9). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles | ACS Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • MDPI. (2020, July 17). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]

  • Unknown Source. (n.d.). Synthesis and Chemistry of Indole.

Sources

Technical Support Center: N-Methylated Indole Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Greasy" Indole Paradox

Welcome to the technical support hub. If you are here, you are likely staring at a TLC plate where your product (N-methylindole derivative) and your starting material (free N-H indole) are co-eluting, or your product is streaking down the column like a comet.

The Core Problem: N-methylation removes the hydrogen bond donor (N-H) capability of the indole, theoretically making it less polar. However, the electron-donating methyl group increases the electron density of the aromatic pi-system. This makes N-methylated indoles "sticky" on silica due to strong pi-pi interactions and interactions with acidic silanols, often counteracting the expected polarity shift. Furthermore, the pKa difference is insufficient for standard acid/base extraction separation.

This guide moves beyond standard protocols to address the mechanistic reasons for failure and provides self-validating workflows to ensure purity.

Module 1: Strategic Synthesis (Prevention Over Cure)

Q: I have significant unreacted starting material (N-H indole) mixed with my product. How do I separate them?

A: The hardest purification is the one you created yourself. Separation of N-Me indole from Indole is notoriously difficult because their Rf values are often identical in standard Hexane/EtOAc systems.

The "Senior Scientist" Solution: Chemical Scavenging Do not rely on chromatography alone. If your reaction is incomplete, derivatize the impurity .

  • The Logic: The N-H bond in the starting material is a weak nucleophile but can be acylated. The N-Me product cannot.

  • The Protocol:

    • Add a small excess (0.2–0.5 eq relative to remaining starting material) of acetic anhydride or benzoyl chloride to the crude reaction mixture before workup.

    • Add a mild base (e.g., DMAP/TEA).

    • Stir for 30–60 minutes.

    • Result: The unreacted Indole becomes N-acetylindole. This amide is significantly less polar (moves to solvent front) or has a drastically different retention time than the free indole, making chromatographic separation trivial.

Q: I am seeing C-methylated byproducts (Skatole derivatives). Why?

A: This is a thermodynamic vs. kinetic control issue. The C3 position of indole is highly nucleophilic.

  • Cause: High temperatures or weak bases allow equilibrium between N-anion and C-anion forms.

  • Fix: Use Sodium Hydride (NaH) in DMF or THF at 0°C . The irreversible deprotonation favors the N-anion. Keep the temperature low during the addition of Methyl Iodide (MeI). Avoid Potassium Carbonate (

    
    ) in acetone unless you are strictly controlling reflux temps, as this often leads to C-alkylation.
    

Module 2: Chromatographic Method Development

Q: My peaks are tailing severely on silica gel. Is my compound decomposing?

A: Likely not. N-methylindoles are electron-rich. They act as Lewis bases toward the acidic silanol groups (


) on the silica surface.

The Fix: Mobile Phase Modifiers You must neutralize the silica surface.

ModifierConcentrationUsage CaseMechanism
Triethylamine (TEA) 1–2% v/vStandard FlashBlocks acidic silanols; sharpens peaks.
Ammonium Hydroxide 0.5% v/vHPLC / PrepSuppresses ionization of residual silanols.
DCM/MeOH 95:5Polar IndolesMethanol helps disrupt H-bonding with silica.

Q: What is the best solvent system for separating N-Me Indole from Indole?

A: Standard Hexane/Ethyl Acetate often fails because the


 is negligible.
Try these "Gold Standard" systems: 
  • Toluene / Ethyl Acetate: The pi-pi interaction of Toluene with the indole ring often differentiates the N-Me vs N-H species better than alkanes.

  • DCM / Hexane: For very lipophilic indoles.

  • Gradient Optimization: Start with 100% Hexane (with 1% TEA) and increase polarity very slowly (0-10% EtOAc over 20 CV).

Module 3: Visualization & Workflow

The following diagram outlines the decision logic for purifying a crude methylation mixture.

IndolePurification Start Crude Reaction Mixture (N-Me Indole + Impurities) CheckTLC TLC Analysis (Toluene/EtOAc 9:1) Start->CheckTLC Decision1 Is Starting Material (SM) present? CheckTLC->Decision1 Scavenge Add Acetic Anhydride + Base (Convert SM to N-Acyl Indole) Decision1->Scavenge Yes (SM Co-elutes) Workup Aqueous Workup (Remove salts/acids) Decision1->Workup No Scavenge->Workup Decision2 Peak Shape on TLC? Workup->Decision2 Tailing Add 1% Et3N to Mobile Phase Decision2->Tailing Streaking Normal Standard Flash Chromatography Decision2->Normal Clean Spots Final Pure N-Methyl Indole Tailing->Final Normal->Final

Caption: Decision matrix for handling co-eluting starting material and silica tailing during N-methylindole purification.

Module 4: Advanced Troubleshooting (FAQs)

Q: I used Methyl Iodide and my product turned dark purple/black. What happened? A: You likely formed Quaternary Ammonium Salts (over-methylation) or Iodine/Charge-Transfer complexes.

  • Diagnosis: These salts stick to the baseline of the TLC plate and are water-soluble.

  • Remedy: Wash your organic layer thoroughly with 10% Sodium Thiosulfate (removes iodine color) and water. The quaternary salts will partition into the aqueous layer, leaving the neutral N-methylindole in the organic layer.

Q: Can I use crystallization instead of chromatography? A: Many simple N-methylindoles are low-melting solids or oils (e.g., 1-Methylindole mp


 -2°C to +2°C, though derivatives vary).
  • Trick: If your compound is a solid, try recrystallization from hot Hexane . N-methylindoles are often very soluble in organic solvents, so you need a solvent where they are sparingly soluble at room temp.

  • Sublimation: For simple, volatile derivatives, sublimation under high vacuum is superior to chromatography for removing non-volatile "tars."

Q: Is there a "Green" alternative to Methyl Iodide? A: Yes. Dimethyl Carbonate (DMC) .[1]

  • Conditions: Reflux with

    
     and a phase transfer catalyst (DABCO or TBAB).
    
  • Benefit: DMC is non-toxic and biodegradable. It often shows higher chemoselectivity for N-methylation over C-methylation compared to MeI [1].

Summary of Key Properties

PropertyIndole (SM)N-Methylindole (Product)Purification Implication
pKa (N-H) ~16.2N/A (No acidic proton)Cannot separate by base extraction.
H-Bonding Donor & AcceptorAcceptor OnlyN-Me is less polar, but

-basic.
C3 Reactivity HighHighBoth prone to oxidation/polymerization.
State (RT) Solid (mp 52°C)Oil / Low Melt SolidCrystallization is difficult for N-Me form.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. Link

  • Organic Syntheses. (1960).[2] 1-Methylindole.[3][4] Organic Syntheses, Coll. Vol. 4, p.68. Link (Note: Describes Na/Liquid Ammonia method, highlighting the difficulty of separation).

  • Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.
  • Ishizaki, M., et al. (2020). Separation of Indoles on Silica Gel. Journal of Chromatography A. (Cited for silanol interaction mechanisms).
  • Reich, H. J. (2023). pKa Data Tables. University of Wisconsin-Madison. Link (Source for Indole acidity data).

Sources

avoiding N-N bond cleavage in indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Synthesis & N-N Bond Dynamics Ticket ID: IND-NN-404 Subject: Troubleshooting N-N Bond Cleavage (Premature vs. Intentional Retention) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

In indole synthesis, the Nitrogen-Nitrogen (N-N) bond presents a dichotomy. In the classic Fischer Indole Synthesis (FIS) , the N-N bond must cleave to form the C-N bond and release ammonia. However, "avoiding N-N cleavage" typically refers to two distinct technical challenges:

  • Preventing Premature Cleavage: In FIS, the N-N bond often breaks heterolytically before cyclization, yielding unwanted anilines instead of indoles.

  • Intentional Retention: Synthesizing 1-aminoindoles (N-aminoindoles), where the N-N bond must remain intact.

This guide addresses both scenarios, with a primary focus on preventing the "Aniline Failure Mode" in FIS.

Part 1: Troubleshooting Premature N-N Cleavage (The Aniline Problem)

Symptom: You are attempting a Fischer Indole Synthesis using an arylhydrazine and a ketone.[1][2][3][4][5] Instead of the indole, you isolate the parent aniline and the starting ketone (or its degradation products). Yields are <10%.

Root Cause Analysis: The mechanism bifurcates at the ene-hydrazine intermediate.[6]

  • Path A (Desired): [3,3]-Sigmatropic rearrangement requires protonation at the

    
    -nitrogen (or concerted rearrangement).
    
  • Path B (Failure): Protonation at the

    
    -nitrogen leads to heterolytic N-N bond cleavage , expelling the aniline and an iminium ion. This is thermodynamically favored when the aryl ring has strong Electron Donating Groups (EDGs)  or when the acid catalyst is too strong/protic.
    
Diagnostic & Solutions Table
VariableCondition Causing N-N Cleavage (Failure)Corrective Action (Avoidance Strategy)
Substituent Strong EDGs (e.g., -OMe, -NHAc) on aryl ring.Switch Catalyst: Use mild Lewis acids (ZnCl₂, ZnBr₂) instead of Brønsted acids (H₂SO₄, PPA). EDGs stabilize the "cleavage cation," so milder conditions are required to favor the concerted rearrangement [1].
Acid Type Strong Protic Acids (pKa < -2).Aprotic Conditions: Use anhydrous Lewis acids in non-polar solvents (e.g., TiCl₄ in Toluene or ZnCl₂ in AcOH). Avoid aqueous acids which promote hydrolysis/cleavage [2].
Temperature High Temp (>120°C) with slow kinetics.Low-Temp Activation: For sensitive substrates, use the Buchwald Modification . Pre-form the hydrazone, then treat with a catalyst at lower temperatures (50-80°C) to favor the kinetic [3,3] shift over thermodynamic cleavage [3].
Solvent Protic solvents (EtOH, H₂O).Solvent Switch: Use Toluene or Xylene . Non-polar solvents destabilize the charged transition state of the heterolytic cleavage pathway, forcing the neutral [3,3] rearrangement.

Part 2: Synthesizing N-Aminoindoles (Intentional N-N Retention)

If your goal is to synthesize an indole while keeping the N-N bond (e.g., 1-aminoindole), the Fischer method is mechanistically unsuitable because it inherently eliminates


.

Strategy: You must use Electrophilic Amination of an existing indole or a specific cyclization that retains the hydrazine motif.

Protocol: N-Amination of Indole using HOSA

Use this to install an -NH₂ group on the indole nitrogen without breaking the ring.

Reagents:

  • Substrate: Indole (1.0 equiv)

  • Reagent: Hydroxylamine-O-sulfonic acid (HOSA) (2.5 equiv)

  • Base: KOH (powdered, 5.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve indole (e.g., 10 mmol) in DMF (50 mL) under

    
     atmosphere.
    
  • Base Addition: Add powdered KOH (50 mmol) at 0°C. Stir for 15 min to deprotonate the indole N-H (Indolyl anion formation).

  • Amination: Add HOSA (25 mmol) portion-wise over 20 minutes, maintaining temperature <10°C. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 4 hours. The N-N bond is formed via nucleophilic attack of the indolyl anion on the nitrogen of HOSA.

  • Workup: Pour into ice water. Extract with EtOAc. The product is 1-aminoindole .

Part 3: Mechanistic Visualization

The following diagram illustrates the "Danger Zone" in Fischer Synthesis where N-N cleavage competes with Indole formation.

IndolePathways Start Arylhydrazone EneHydrazine Ene-Hydrazine Intermediate Start->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Path A: Concerted (Lewis Acid/Non-Polar) ProtonationAlpha Alpha-Protonation (Strong Acid/EDG effects) EneHydrazine->ProtonationAlpha Path B: Stepwise (Strong Protic Acid) Indoline Amino-Indoline Sigmatropic->Indoline Indole INDOLE PRODUCT (N-N Bond Cleaved as NH3) Indoline->Indole - NH3 Cleavage Heterolytic N-N Cleavage ProtonationAlpha->Cleavage Aniline FAILURE: Aniline + Ketone Cleavage->Aniline

Caption: The critical bifurcation point in Fischer Indole Synthesis. Path A leads to the desired indole; Path B leads to premature N-N cleavage and aniline byproducts.

Part 4: Frequently Asked Questions (FAQs)

Q1: I am using phenylhydrazine and cyclohexanone with H₂SO₄, but I only get aniline. Why? A: This is "Premature N-N Cleavage." Sulfuric acid is often too harsh, causing protonation at the


-nitrogen of the ene-hydrazine. The resulting cation breaks apart before it can rearrange.
  • Fix: Switch to 4% H₂SO₄ in MeOH (milder) or use ZnCl₂ in Acetic Acid at 80°C.

Q2: Can I use the Fischer method to make N-aminoindole? A: No. The Fischer mechanism requires the loss of the terminal nitrogen as ammonia to aromatize the system. If you retain that nitrogen, you cannot form the indole double bond under standard Fischer conditions. You must synthesize the indole first, then aminate it (see Part 2).

Q3: Does the electronic nature of the arylhydrazine affect N-N cleavage? A: Yes, significantly. Electron-Donating Groups (EDGs) like -OMe weaken the N-N bond, making it susceptible to premature cleavage [4]. Electron-Withdrawing Groups (EWGs) like -NO₂ strengthen the N-N bond but make the nucleophilic attack on the ketone slower.

  • Rule of Thumb: For EDG-rich hydrazines, use aprotic Lewis acids (low temperature).[1] For EWG-rich hydrazines, you can use stronger protic acids (PPA).

Q4: I'm seeing "Reductive Cleavage" mentioned in literature. Is that the same thing? A: No. Reductive Cleavage happens if you use metal catalysts (like TiCl₃ or Zn/AcOH) intended to generate the hydrazine in situ from a diazonium salt or nitro compound. If the reducing conditions are too strong, they will reduce the N-N bond all the way to two amines (aniline) before the indole forms.

  • Fix: Ensure stoichiometric control of the reductant or switch to isolating the hydrazine before cyclization.

References

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text defining the mechanism of N-N cleavage vs rearrangement).
  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.[1]

  • Gore, S., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.

Sources

Validation & Comparative

Comparative Technical Guide: 3-(1H-indol-3-yl)-N-methylpropanamide vs. 3-(1H-indol-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-(1H-indol-3-yl)propanamide (Compound A) and its N-methylated analog, 3-(1H-indol-3-yl)-N-methylpropanamide (Compound B). Both molecules are amide derivatives of Indole-3-propionic acid (IPA) , a potent neuroprotective microbial metabolite of tryptophan.

Core Distinction:

  • Compound A (Primary Amide): Characterized by dual hydrogen-bond donor capacity, higher melting point, and greater polarity. It serves as a versatile intermediate for complex scaffold synthesis (e.g., immunosuppressants).

  • Compound B (Secondary Amide): Exhibits increased lipophilicity (LogP ~1.23) and reduced hydrogen-bond donor count. This modification typically enhances Blood-Brain Barrier (BBB) permeability and metabolic stability against non-specific amidases, making it a superior candidate for neuropharmacological applications targeting the CNS.

Physicochemical Profile & Structural Analysis[1][2]

The structural modification from a primary to a secondary amide fundamentally alters the solvation shell and crystal lattice energy of the molecule.

Comparative Data Table
Feature3-(1H-indol-3-yl)propanamide (Primary)3-(1H-indol-3-yl)-N-methylpropanamide (Secondary)
Formula C₁₁H₁₂N₂OC₁₂H₁₄N₂O
Mol. Weight 188.23 g/mol 202.25 g/mol
H-Bond Donors 2 (Indole NH, Amide NH₂)2 (Indole NH, Amide NH) [Effective: 1 on side chain]
H-Bond Acceptors 1 (Carbonyl O)1 (Carbonyl O)
LogP (Exp/Pred) ~0.9 - 1.11.23 (HMDB Data)
Melting Point ~135–139 °C97.5 – 99 °C
BBB Permeability ModerateHigh (Enhanced by methyl group)
Metabolic Liability High (Rapid hydrolysis by liver amidases)Moderate (Steric hindrance slows hydrolysis)
Structural Logic Diagram (SAR)

SAR_Logic IPA Indole-3-Propionic Acid (Scaffold) Primary Primary Amide (-CONH2) IPA->Primary Amidation (NH3) Secondary N-Methyl Amide (-CONHMe) IPA->Secondary Amidation (MeNH2) Effect_A High Polarity Crystal Lattice Stability Primary->Effect_A 2 H-Donors Effect_B Increased Lipophilicity BBB Penetration Secondary->Effect_B Methyl Masking

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating the impact of N-methylation on physicochemical properties.

Synthetic Methodology: The "Self-Validating" Protocol

To ensure high purity and avoid the formation of dimers common in acid chloride routes, the Carbonyldiimidazole (CDI) activation method is recommended. This protocol is self-validating because the evolution of CO₂ gas provides a visual confirmation of the activation step.

Reagents
  • Precursor: Indole-3-propionic acid (IPA) [CAS: 830-96-6]

  • Activator: 1,1'-Carbonyldiimidazole (CDI)

  • Nucleophile:

    • For Compound A: Ammonium Hydroxide (28%) or Anhydrous Ammonia gas.

    • For Compound B: Methylamine (2M in THF).

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Protocol
  • Activation (The Visual Check):

    • Dissolve 1.0 eq of IPA in anhydrous THF (0.2 M concentration).

    • Add 1.1 eq of CDI in a single portion under inert atmosphere (N₂ or Ar).

    • Observation: Vigorous effervescence (CO₂ release) will occur. Stir at room temperature for 1 hour until gas evolution ceases. This confirms the formation of the reactive acyl-imidazole intermediate.

  • Coupling:

    • For Primary Amide: Bubble ammonia gas through the solution for 15 minutes OR add 5.0 eq of NH₄OH dropwise (if using DMF).

    • For N-Methyl Amide: Add 2.0 eq of Methylamine (in THF) dropwise.

    • Stir for 3–6 hours. Monitor via TLC (EtOAc/Hexane 1:1). The intermediate spot should disappear.

  • Workup & Purification:

    • Remove solvent under reduced pressure.

    • Redissolve residue in EtOAc and wash sequentially with:

      • 10% Citric Acid (removes unreacted imidazole).

      • Saturated NaHCO₃ (removes unreacted acid).

      • Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Recrystallization:

      • Primary Amide: Ethanol/Water.

      • N-Methyl Amide: Diethyl Ether/Hexane (due to lower MP).

Synthesis Pathway Diagram[3][4]

Synthesis_Flow Start Indole-3-Propionic Acid Step1 Activation: CDI / THF (CO2 Evolution) Start->Step1 Inter Acyl-Imidazole Intermediate Step1->Inter Branch1 Add NH3 (gas) Inter->Branch1 Branch2 Add MeNH2 (THF) Inter->Branch2 ProdA Primary Amide (Compound A) Branch1->ProdA ProdB N-Methyl Amide (Compound B) Branch2->ProdB

Figure 2: Divergent synthesis pathway using CDI activation for clean production of both amides.

Biological Implications & Applications[3][5][6][7][8]

Neuroprotection & The "Reversed Amide" Concept

Both compounds are structural bioisosteres of melatonin but possess a critical difference:

  • Melatonin: Indole-Ethyl-Amine -Acetyl (Amide on the nitrogen).

  • IPA Amides: Indole-Propyl-Carbonyl -Amine (Amide on the carbon).

This "reversed" geometry alters receptor binding affinity (MT1/MT2) but preserves the electron-rich indole core , which is responsible for radical scavenging.

  • Mechanism: The indole moiety donates an electron to neutralize hydroxyl radicals (•OH) and superoxide anions.

  • Advantage of N-Methylation: The N-methyl group in Compound B increases lipophilicity, facilitating passive diffusion across the BBB. Once inside the CNS, it acts as a stable antioxidant or a slow-release prodrug for IPA (if hydrolyzed).

Metabolic Stability
  • Primary Amide (A): Susceptible to rapid hydrolysis by hepatic amidases and peptidases.

  • Secondary Amide (B): The methyl group provides steric hindrance, slowing enzymatic attack. This extends the plasma half-life (

    
    ), allowing for sustained therapeutic concentrations.
    

Experimental Validation: Lipophilicity Assay

Use this protocol to empirically verify the BBB penetration potential.

Method: Shake-Flask LogP Determination (Miniaturized)

  • Preparation: Prepare mutually saturated phases of n-Octanol and Phosphate Buffered Saline (PBS, pH 7.4).

  • Solubilization: Dissolve 1 mg of the test compound (A or B) in 1 mL of the octanol phase. Measure absorbance (

    
    ) at 280 nm (Indole UV max).
    
  • Partitioning: Add 1 mL of the PBS phase to the octanol solution. Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 2000g for 5 minutes to separate phases.

  • Measurement: Carefully sample the octanol layer and measure absorbance (

    
    ).
    
  • Calculation:

    
    
    

Expected Results:

  • Compound A (Primary) will show lower retention in octanol (lower LogP).

  • Compound B (N-Methyl) will show higher retention (higher LogP), confirming superior lipophilicity.

References

  • PubChem. (2025).[1] 3-(1H-indol-3-yl)-N-methylpropanamide (CID 7661699). National Library of Medicine. Available at: [Link]

  • Human Metabolome Database (HMDB). (2025). Metabocard for 3-(1H-indol-3-yl)-N-methylpropanamide (HMDB0032432). Available at: [Link]

  • Karuvalam, R. P., et al. (2013).[2] Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives. Medicinal Chemistry Research. Available at: [Link]

  • Giraud, F., et al. (2010).[3] Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pappolla, M. A., et al. (2002). Indole-3-propionic acid (OXIGON) neuroprotective properties. U.S. Patent 6,395,768.[4] Available at:

Sources

The Impact of a Single Methyl Group: A Comparative Guide to the Bioactivity of N-Methylated vs. Non-Methylated Tryptamines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of neuropharmacology, understanding the subtle molecular modifications that dictate a compound's biological activity is paramount. Within the fascinating class of tryptamines, the simple addition of a methyl group to the terminal amine—a process known as N-methylation—dramatically alters their interaction with physiological systems. This guide provides an in-depth, objective comparison of the bioactivity of N-methylated versus non-methylated tryptamines, supported by experimental data, to illuminate the profound influence of this seemingly minor structural change.

Introduction: The Significance of N-Methylation

Tryptamine, an indolamine metabolite of the essential amino acid tryptophan, serves as the foundational scaffold for a wide array of neuroactive compounds, including the neurotransmitter serotonin.[1][2] Its derivatives are classified based on substitutions on the indole ring and, crucially, on the ethylamine side chain. N-methylation, the enzymatic addition of a methyl group to the nitrogen atom of the side chain, is a key metabolic process in humans, primarily catalyzed by the enzyme indolethylamine N-methyltransferase (INMT).[3][4][5] This process can yield N-methyltryptamine (NMT) through a single methylation event and N,N-dimethyltryptamine (DMT) through a subsequent methylation.[3][6]

While non-methylated tryptamines like tryptamine itself exhibit some biological activity, they are often characterized by rapid metabolism and limited central nervous system (CNS) penetration. N-methylation profoundly alters a tryptamine's pharmacokinetic and pharmacodynamic profile, influencing its receptor binding affinity, functional activity, metabolic stability, and ability to cross the blood-brain barrier. This guide will dissect these differences, providing a clear framework for understanding their structure-activity relationships.

Comparative Receptor Pharmacology: A Tale of Two Affinities

The primary targets for many tryptamines are serotonin (5-HT) receptors, a family of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological and psychological processes.[1][7] However, their interactions are not limited to the serotonergic system.

Serotonin (5-HT) Receptor Interactions

N-methylation significantly impacts the affinity and functional activity of tryptamines at various 5-HT receptor subtypes, most notably the 5-HT2A receptor, which is critically involved in the psychedelic effects of these compounds.[1][7][8]

Generally, N,N-dimethylation tends to enhance or maintain high affinity and functional potency at the 5-HT2A receptor compared to the non-methylated parent compound. Tryptamine itself is a full agonist at the 5-HT2A receptor, though its in vivo effects are limited by rapid metabolism.[2] N-methyltryptamine (NMT) also acts as a potent 5-HT2A receptor full agonist.[9] N,N-dimethyltryptamine (DMT) is a well-established partial agonist at the 5-HT2A and 5-HT2C receptors.[10][11]

Interestingly, some N-methylated tryptamines exhibit biased agonism, preferentially activating certain downstream signaling pathways over others. For instance, NMT has been reported to be a biased agonist at the 5-HT2A receptor, potently activating the G-protein signaling pathway while being inactive in recruiting β-arrestin2.[9] This functional selectivity can lead to distinct pharmacological profiles and therapeutic potentials.

Compound5-HT2A Receptor Affinity (Ki, nM)5-HT2A Functional Activity (EC50, nM)Receptor Subtype Selectivity
Tryptamine866[12]7.36 (Full Agonist)[2]Moderate
N-Methyltryptamine (NMT)-51 (Full Agonist)[9]Moderate
N,N-Dimethyltryptamine (DMT)Lower than LSD[8]Partial Agonist[10]Binds to multiple 5-HT receptors[13]
Sigma (σ) Receptor Interactions

Beyond the serotonergic system, N-methylation plays a crucial role in modulating affinity for sigma receptors, particularly the sigma-1 (σ1) receptor, an intracellular chaperone protein implicated in a variety of cellular functions.

Experimental evidence clearly demonstrates that N-methylation dramatically increases the binding affinity of tryptamines for the σ1 receptor.[14] Non-methylated tryptamine binds poorly to the σ1 receptor, whereas N-methylated and N,N-dimethylated derivatives exhibit a progressive increase in affinity.[14] This interaction is significant, as DMT has been identified as an endogenous agonist for the σ1 receptor, and this interaction may contribute to its overall pharmacological effects.[14]

Conversely, for the sigma-2 (σ2) receptor, N-methylation of tryptamine leads to a decrease in binding affinity.[14]

CompoundSigma-1 (σ1) Receptor Affinity (Kd, µM)Sigma-2 (σ2) Receptor Affinity (Kd, µM)
Tryptamine431[14]4.91[14]
N-Methyltryptamine (NMT)Intermediate between Tryptamine and DMT[9]-
N,N-Dimethyltryptamine (DMT)More potent than Tryptamine[14]Lower affinity than Tryptamine[14]

Pharmacokinetics and Metabolism: The Battle Against Degradation

The metabolic fate of tryptamines is a critical determinant of their in vivo activity and duration of action. Here, N-methylation provides a significant protective advantage against rapid degradation.

Monoamine Oxidase (MAO) and Indolethylamine-N-methyltransferase (INMT)

Non-methylated tryptamines are excellent substrates for monoamine oxidase (MAO), particularly MAO-A, the same enzyme responsible for the degradation of serotonin.[2][9] This rapid oxidative deamination leads to the formation of inactive metabolites, such as indole-3-acetic acid (IAA), and severely limits the oral bioavailability and duration of action of compounds like tryptamine.[2][15]

N-methylation offers a degree of steric hindrance to MAO. While NMT is still a substrate for MAO-A, N,N-dimethyltryptamine (DMT) is less readily metabolized by this enzyme.[9] This reduced susceptibility to MAO-A degradation is a key reason for the enhanced psychoactivity of DMT when administered parenterally, as it allows more of the compound to reach its target receptors.[16] However, DMT is still subject to first-pass metabolism when taken orally, which is why it is traditionally consumed in ayahuasca brews containing MAO inhibitors.[16]

The following diagram illustrates the metabolic pathways for tryptamine:

Tryptamine Metabolism Tryptophan Tryptophan AADC AADC Tryptophan->AADC Tryptamine Tryptamine MAO MAO-A Tryptamine->MAO INMT INMT Tryptamine->INMT NMT N-Methyltryptamine (NMT) NMT->MAO NMT->INMT DMT N,N-Dimethyltryptamine (DMT) DMT->MAO IAA Indole-3-acetic acid (IAA) MAO->IAA INMT->NMT INMT->DMT AADC->Tryptamine Functional_Assay_Workflow Start Start: Cell Culture Dye_Loading Load with Calcium-Sensitive Dye Start->Dye_Loading Compound_Addition Add Test Compound (Tryptamine Analog) Dye_Loading->Compound_Addition Signal_Detection Measure Fluorescence Change Compound_Addition->Signal_Detection Data_Analysis Analyze Data (EC50, Emax) Signal_Detection->Data_Analysis End End: Determine Functional Potency Data_Analysis->End

Caption: Workflow for a cell-based functional assay.

Conclusion

The N-methylation of tryptamines is a pivotal structural modification that profoundly enhances their bioactivity. By increasing affinity for key receptors like 5-HT2A and σ1, providing protection against rapid metabolic degradation by MAO, and potentially improving blood-brain barrier permeability, N-methylation transforms tryptamines from transient neuromodulators into potent centrally acting agents. For drug development professionals, a thorough understanding of these structure-activity relationships is crucial for the rational design of novel therapeutics targeting the serotonergic and other related systems. The comparative data presented in this guide underscore the remarkable impact of a single methyl group and provide a foundational framework for future research in this exciting field.

References

  • Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease?
  • N-Methyltryptamine - Wikipedia.
  • The Hallucinogen N,N-Dimethyltryptamine (DMT)
  • Introduction to Psychedelic Tryptamines - Spirit Pharmacist.
  • Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism.
  • Structures and binding affinities ( K i values, nM) for tryptamine ( 5...
  • On the Binding of N1-substituted Tryptamines at h5-HT6 Receptors - VCU Scholars Compass.
  • Pharmacokinetics and pharmacodynamics of an innovative psychedelic N,N-dimethyltryptamine/harmine formulation in healthy participants: a randomized controlled trial | International Journal of Neuropsychopharmacology | Oxford Academic.
  • Tryptamine - Wikipedia.
  • Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC.
  • Membrane Permeation of Psychedelic Tryptamines by Dynamic Simul
  • Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - ResearchG
  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed.
  • Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - Psilosybiini.info.
  • Pharmacodynamic effects and plasma pharmacokinetics of N, N-dimethyltryptamine after intranasal versus subcutaneous administration in male r
  • Pharmacodynamic effects and plasma pharmacokinetics of N,N-dimethyltryptamine after intranasal versus subcutaneous administration in male r
  • Psychotomimetic N-methylated tryptamines: formation in brain in vivo and in vitro - PubMed.
  • In Vivo Long-Term Kinetics of Radiolabeled N,N-Dimethyltryptamine and Tryptamine.
  • Hypothesized pathways for the biosynthesis of the Nmethylated and...
  • In vivo long-term kinetics of radiolabeled n,n-dimethyltryptamine and tryptamine - PubMed.
  • Blood-brain barrier specific permeability assay reveals N-methylated tyramine derivatives in standardised leaf extracts and herbal products of Ginkgo biloba - PubMed.
  • Psychedelic 5-Methoxy-N,N-Dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions | Bentham Science Publishers.
  • The N-methylation of tryptamine catalyzed by INMT.
  • Blood-brain barrier specific permeability assay reveals N-methylated tyramine derivatives in standardised leaf extracts and herbal products of Ginkgo biloba | Request PDF - ResearchG
  • Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine - Frontiers.
  • Biomedical Significance of Tryptamine: A Review - Walsh Medical Media.
  • Endogenous psychoactive tryptamines reconsidered: an anxiolytic role for dimethyltryptamine - Molecular and Cell Biology |.
  • Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches - MDPI.
  • Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC.
  • Clinical Pharmacokinetics of N,N-Dimethyltryptamine (DMT)
  • Indolethylamine N-Methyltransferase Deletion Impacts Mouse Behavior without Disrupting Endogenous Psychedelic Tryptamine Production - PubMed.
  • Noncompetitive Inhibition of Indolethylamine‑N‑methyltransferase by N,N‑Dimethyltryptamine and N,N‑Dimethylaminopropyltr.
  • (PDF) Clinical Pharmacokinetics of N,N-Dimethyltryptamine (DMT)
  • Blood–Brain Barrier Permeability: Is 5-Hydroxytryptamine Receptor Type 4 a Game Changer? - MDPI.
  • N-Methyltryptamine – Knowledge and References - Taylor & Francis.
  • MDMA - Wikipedia.

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Comparative Technical Guide: Indole Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is arguably the most privileged structure in medicinal chemistry, serving as the core pharmacophore for over 4,000 isolated natural products and blockbuster drugs like Sumatriptan and Indomethacin. For the drug development chemist, the challenge is no longer how to make an indole, but which method offers the highest fidelity for a specific substitution pattern.

This guide moves beyond textbook definitions to provide a comparative analysis of the two dominant "workhorse" methodologies: the Fischer Indole Synthesis and the Larock Heteroannulation . We will evaluate them based on atom economy, functional group tolerance, and scalability, while briefly addressing the Bartoli method for niche applications.

Strategic Selection Framework

Before selecting a protocol, the synthetic chemist must analyze the target substitution pattern and available precursors. Use the following decision matrix to determine the optimal route.

IndoleSelection Start Target Indole Structure Sub7 7-Substituted? Start->Sub7 Sub23 2,3-Disubstituted? Sensitive Acid Sensitive? Sub23->Sensitive Yes Sub7->Sub23 No Bartoli METHOD C: Bartoli Synthesis (Nitro-based) Sub7->Bartoli Yes Fischer METHOD A: Fischer Synthesis (Robust, Scalable) Sensitive->Fischer No (Acidic) Larock METHOD B: Larock Annulation (Modular, Mild) Sensitive->Larock Yes (Pd Cat.)

Figure 1: Strategic Decision Matrix for Indole Synthesis.

Method A: Fischer Indole Synthesis (The Classical Standard)[1]

Mechanistic Insight

Despite being discovered in 1883, the Fischer synthesis remains the industrial standard due to the low cost of hydrazine precursors. The reaction is driven by a [3,3]-sigmatropic rearrangement.

Critical Failure Mode: The reaction often stalls at the hydrazone stage if the acid catalyst is too weak, or results in polymerization if too strong. The "sweet spot" involves facilitating the tautomerization to the ene-hydrazine, which is the rate-determining species for the sigmatropic shift.

FischerMech Step1 Arylhydrazine + Ketone (Acid Catalysis) Step2 Hydrazone Formation (-H2O) Step1->Step2 Step3 Ene-Hydrazine Tautomer (Key Intermediate) Step2->Step3 Acid Promoted Step4 [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) Step3->Step4 Heat Required Step5 Aminal Cyclization & NH3 Loss Step4->Step5 Result Indole Product Step5->Result

Figure 2: Mechanistic flow of the Fischer Indole Synthesis.

Protocol: Polyphosphoric Acid (PPA) Mediated Synthesis

Rationale: PPA is chosen over Lewis acids (like ZnCl₂) for this protocol because it serves as both solvent and catalyst, simplifying workup for non-volatile substrates.

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • Cyclohexanone (1.0 equiv)

  • Polyphosphoric Acid (PPA) (10-15 equiv by weight)

Step-by-Step Methodology:

  • Hydrazone Formation (In Situ): In a beaker, mix phenylhydrazine (10 mmol) and cyclohexanone (10 mmol). The reaction is exothermic; allow it to stand for 5 minutes until water evolves.

  • Catalyst Addition: Add PPA (approx. 20 g) directly to the mixture.

  • Cyclization: Heat the mixture to 100–110 °C in an oil bath. Monitor internal temperature.[1]

    • Observation: The mixture will darken and effervesce (release of NH₃).

  • Quenching: Once effervescence ceases (approx. 20–30 min), cool to 60 °C and pour onto 100 g of crushed ice. Stir vigorously to break up the PPA complex.

  • Isolation: The crude indole precipitates as a solid. Filter and wash copiously with water to remove phosphoric acid residues.

  • Purification: Recrystallize from ethanol/water (70:30).

Pros:

  • Extremely scalable (kg scale).

  • Inexpensive reagents.

  • No transition metals required.

Cons:

  • Regioselectivity: Unsymmetrical ketones (e.g., 2-butanone) yield mixtures of isomers.

  • Functional Group Tolerance: Acid-labile groups (acetals, Boc, TBS) will not survive.

Method B: Larock Heteroannulation (The Precision Tool)

Mechanistic Insight

The Larock synthesis (1991) utilizes Palladium(0) to couple an o-iodoaniline with an internal alkyne. It is a heteroannulation that solves the regioselectivity problem of the Fischer synthesis.

Regioselectivity Rule: The bulky group of the alkyne (


) preferentially occupies the C2 position of the indole, while the smaller group (

) occupies C3. This is driven by steric hindrance during the migratory insertion step, where the aryl-palladium species aligns to minimize clash with the alkyne substituent.

LarockCycle Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd o-Iodoaniline Coord Alkyne Coordination OxAdd->Coord Insert Migratory Insertion (Regio-determining) Coord->Insert Steric Control Elim Reductive Elimination (-Pd0) Insert->Elim C-N Bond Form Elim->Pd0

Figure 3: Catalytic cycle of the Larock Heteroannulation.

Protocol: Pd-Catalyzed Synthesis of 2,3-Diphenylindole

Rationale: We use DMF as a solvent to solubilize the inorganic base, and LiCl is added. Chloride ions stabilize the cationic palladium intermediate, preventing catalyst decomposition (palladium black formation).

Reagents:

  • 2-Iodoaniline (1.0 equiv)

  • Diphenylacetylene (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%) (Optional, but stabilizes Pd)

  • K₂CO₃ (3.0 equiv)

  • LiCl (1.0 equiv)

  • DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Catalyst Pre-mix: In a dry vial, mix Pd(OAc)₂ and PPh₃ in DMF. Stir for 5 mins to generate the active catalyst species in situ.

  • Reaction Assembly: To a reaction flask, add 2-iodoaniline, diphenylacetylene, K₂CO₃, and LiCl.

  • Initiation: Add the catalyst solution to the flask.

  • Heating: Heat to 100 °C under an inert atmosphere (Argon/Nitrogen) for 12–16 hours.

    • Checkpoint: Monitor by TLC. The disappearance of 2-iodoaniline indicates completion.

  • Workup: Dilute with Ethyl Acetate and wash 3x with water (critical to remove DMF). Wash 1x with brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Pros:

  • Predictable Regiochemistry: Excellent control over 2,3-substitution.

  • Mild Conditions: Tolerates esters, nitriles, and protected amines.

  • Modularity: "Plug-and-play" with diverse alkynes.

Cons:

  • Cost of Palladium and Iodinated precursors.

  • Requires removal of heavy metals (concern for pharma GMP).

Comparative Data Analysis

The following table contrasts the performance metrics based on experimental averages from recent literature (2020–2025).

FeatureFischer SynthesisLarock AnnulationBartoli Synthesis
Primary Precursor Arylhydrazineo-Iodoanilineo-Nitroarene
Coupling Partner Ketone/AldehydeInternal AlkyneVinyl Grignard
Key Catalyst Brønsted/Lewis AcidPd(OAc)₂ / LigandNone (Grignard excess)
Regioselectivity Poor (for unsymm. ketones)Excellent (Steric driven)Excellent (7-position)
Atom Economy High (Loss of NH₃, H₂O)High (Annulation)Low (Req. 3 equiv Grignard)
Temp. Range 80–180 °C80–120 °C-40 to -70 °C
Best For... Simple, unsubstituted coresComplex, sensitive drugs7-substituted indoles
Niche Spotlight: The Bartoli Indole Synthesis

While not a "workhorse" for general synthesis, the Bartoli method is indispensable for 7-substituted indoles .

  • Mechanism:[2][1][3][4][5][6][7][8][9][10] Reaction of an o-substituted nitroarene with 3 equivalents of vinyl Grignard.[3][4]

  • Why use it? Fischer synthesis fails at the 7-position due to steric clash during the hydrazone formation. Bartoli leverages the ortho-substituent to drive the [3,3]-rearrangement.[11][12]

References

  • Fischer, E.; Jourdan, F. (1883).[7][9] "Ueber die Hydrazine der Brenztraubensäure". Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.[7]

  • Larock, R. C.; Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes". Journal of the American Chemical Society, 113(17), 6689–6690.

  • Bartoli, G.; Bosco, M.; Dalpozzo, R. (1989).[6][12] "The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles". Tetrahedron Letters, 30(16), 2129–2132.[6]

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075.

  • Humphrey, G. R.; Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles". Chemical Reviews, 106(7), 2875–2911.

Sources

Technical Comparison: 3-(1H-indol-3-yl)-N-methylpropanamide vs. Standard 5-HT Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 3-(1H-indol-3-yl)-N-methylpropanamide (an indole-3-propionic acid derivative) and standard 5-HT receptor agonists (tryptamines).

Executive Summary & Molecule Identification

This guide analyzes the pharmacological divergence between 3-(1H-indol-3-yl)-N-methylpropanamide (Target Molecule) and classical serotonergic agonists.

Critical Distinction: While the Target Molecule shares the indole core with Serotonin (5-HT), it possesses a propanamide (amide) side chain rather than an ethanamine (amine) side chain. This structural modification fundamentally alters its receptor binding profile.

  • Standard 5-HT Agonists (e.g., 5-HT, Sumatriptan, Psilocybin): Contain a basic nitrogen atom capable of protonation at physiological pH, essential for binding to the aspartate residue (Asp3.32) in the GPCR binding pocket.

  • Target Molecule: Contains a neutral amide nitrogen. It lacks the basicity required for the canonical salt bridge interaction, rendering it inactive or weakly active at 5-HT receptors, but potentially active as a neuroprotective antioxidant or melatonin analog.

Chemical Structure & Property Analysis

The following table contrasts the Target Molecule with N-Methyltryptamine (NMT), its closest serotonergic structural analog.

Feature3-(1H-indol-3-yl)-N-methylpropanamide N-Methyltryptamine (NMT) Serotonin (5-HT)
Structure Class Indole-3-propionic acid AmideTryptamine (Indolealkylamine)Tryptamine (Indolealkylamine)
Side Chain -CH2-CH2-C(=O)-NH-CH3-CH2-CH2-NH-CH3-CH2-CH2-NH2
Nitrogen State Neutral Amide (Non-basic)Basic Amine (pKa ~9.8)Basic Amine (pKa ~9.8)
Physiological Charge NeutralPositive (Protonated)Positive (Protonated)
Primary Target Antioxidant / Neuroprotection (Putative)5-HT Receptors (Agonist)5-HT Receptors (Agonist)
Receptor Affinity (Ki) >10,000 nM (Predicted at 5-HT)~5–50 nM (5-HT1/2)~1–10 nM (Broad)

Pharmacological Mechanism: The "Salt Bridge" Rule

The primary reason 3-(1H-indol-3-yl)-N-methylpropanamide is not a potent 5-HT agonist lies in the Orthosteric Binding Site of the serotonin receptor.

Receptor Interaction Diagram (Graphviz)

The diagram below illustrates the critical difference in binding modes.

G cluster_receptor 5-HT Receptor Binding Pocket (TM3) cluster_agonist Potent Agonist (NMT) cluster_target Target Molecule (Amide) Asp332 Aspartate 3.32 (Anionic Carboxyl -COO⁻) Pocket Hydrophobic Cleft (Trp6.48 / Phe6.52) NMT_Indole Indole Ring NMT_Indole->Pocket Pi-Pi Stacking NMT_Amine Protonated Amine (-NH2+-CH3) NMT_Amine->Asp332 SALT BRIDGE (Strong Ionic Bond) Target_Indole Indole Ring Target_Indole->Pocket Pi-Pi Stacking Target_Amide Neutral Amide (-C=O-NH-CH3) Target_Amide->Asp332 NO INTERACTION (Steric/Neutral Clash)

Caption: Comparison of binding modes. The protonated amine of NMT forms a critical salt bridge with Asp3.32, essential for receptor activation. The neutral amide of the target molecule fails to form this bond, resulting in loss of affinity.

Experimental Protocols

To verify the divergence described above, the following protocols are recommended for synthesis and assay.

Synthesis: Amide Coupling (Target Molecule)

Unlike tryptamines which require reduction (e.g., LiAlH4), this molecule is synthesized via direct amidation of Indole-3-propionic acid (IPA).

  • Reagents: Indole-3-propionic acid (IPA), Methylamine hydrochloride, EDC·HCl (Coupling agent), HOBt, DIPEA (Base), DMF (Solvent).

  • Procedure:

    • Dissolve IPA (1.0 eq) in DMF.

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min to activate the acid.

    • Add Methylamine HCl (1.5 eq) and DIPEA (3.0 eq).

    • Allow to warm to Room Temp and stir for 12–16 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), then NaHCO3 (removes unreacted acid).

    • Purification: Recrystallize from Ethanol/Water.

    • Validation: 1H-NMR will show a characteristic amide proton (broad singlet, ~6.0-8.0 ppm) and the N-methyl doublet (~2.7 ppm), distinct from the methylene triplets of the propyl chain.

In Vitro Binding Assay (Negative Control)

This protocol confirms the lack of 5-HT affinity compared to a positive control (Serotonin).

  • Assay Type: Radioligand Competition Binding (membrane preparation).

  • Receptor Source: CHO cells expressing human 5-HT2A or 5-HT1A.

  • Radioligand: [3H]-8-OH-DPAT (for 1A) or [3H]-Ketanserin (for 2A).

  • Test Compounds:

    • Serotonin (Reference): 10⁻¹¹ to 10⁻⁵ M.

    • Target (Amide): 10⁻⁹ to 10⁻⁴ M.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Expected Result: Serotonin will show a sigmoidal displacement curve (Ki ≈ 1–10 nM). The Target Amide will likely show a flat line or displacement only at very high concentrations (>10 µM), confirming it is not a high-affinity ligand.

Comparative Data Summary

ParameterN-Methyltryptamine (Agonist)3-(1H-indol-3-yl)-N-methylpropanamide
5-HT2A Affinity (Ki) ~50 nM (High)>10,000 nM (Negligible)
Functional Activity Full/Partial AgonistInactive (at 5-HT receptors)
Metabolic Stability Low (MAO substrate)High (Resistant to MAO)
Blood-Brain Barrier PermeablePermeable
Primary Utility Psychedelic/Serotonergic researchAntioxidant / Negative Control / Melatonin Analog

Note on Melatonin Activity: While the target molecule is an amide, it is a "retro-amide" relative to Melatonin (N-acetyltryptamine).

  • Melatonin: Indole-Ethyl-NH-CO-Me

  • Target: Indole-Ethyl-CO-NH-Me Some retro-amides retain weak affinity for MT1/MT2 receptors or act as antioxidants (similar to the parent Indole-3-propionic acid), but they are generally distinct from 5-HT agonists.

References

  • Nichols, D. E. (2012).[1] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Glennon, R. A., et al. (1994). Binding of substituted tryptamines at 5-HT2 receptors.[1][2][3] Journal of Medicinal Chemistry. Link

  • Poeggeler, B., et al. (1999). Indole-3-propionate: a potent hydroxyl radical scavenger in the rat brain. Brain Research. Link

  • PubChem Compound Summary. (2023). 3-(1H-indol-3-yl)-N-methylpropanamide (CID 7661699). Link

  • Kristensen, J. L., et al. (2020). Stereoselective synthesis and evaluation of psychoplastogens. Journal of Medicinal Chemistry. (Context on 5-HT pharmacophore requirements).

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs) and their related substances requires robust, reliable, and validated analytical methods. This guide provides an in-depth comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS)—for the analysis of 3-(1H-indol-3-yl)-N-methylpropanamide, a novel indole derivative with potential therapeutic applications.

The objective of cross-validating analytical procedures is to demonstrate that two or more distinct methods are suitable for their intended purpose and yield comparable results.[1][2] This is a critical exercise during method transfer between laboratories, modernization of analytical technologies, or when a reference method is being replaced.[3][4] This guide will walk you through the experimental design, present comparative data, and explain the underlying scientific principles that inform the choice of methodology, all within the framework of international regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][5][6][7][8]

The Importance of Method Cross-Validation

In the lifecycle of a pharmaceutical product, analytical methods may evolve. A method developed in an early research phase may need to be updated to a higher-throughput or more sensitive technique for later clinical trials or commercial manufacturing.[9][10] Cross-validation ensures that the data generated by the new method is consistent with the original, providing a seamless bridge of data integrity throughout the drug development process.[11][12]

This guide will focus on a hypothetical cross-validation study comparing a traditional HPLC-UV method with a modern UPLC-MS/MS method for the quantification of 3-(1H-indol-3-yl)-N-methylpropanamide.

Experimental Workflow for Cross-Validation

The fundamental principle of a cross-validation study is to analyze the same set of samples using two different analytical methods and then to statistically compare the results. The workflow below illustrates the key steps in this process.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Evaluation prep Prepare a single, homogeneous batch of samples (e.g., drug substance, drug product) spike Spike samples at various concentrations (e.g., 50%, 100%, 150% of nominal) prep->spike hplc Analyze aliquots using validated HPLC-UV method spike->hplc uplc Analyze aliquots using validated UPLC-MS/MS method spike->uplc hplc_data Quantify results from HPLC-UV hplc->hplc_data uplc_data Quantify results from UPLC-MS/MS uplc->uplc_data compare Statistically compare the datasets (e.g., Bland-Altman plot, t-test) hplc_data->compare uplc_data->compare

Caption: A generalized workflow for the cross-validation of two analytical methods.

Comparative Analytical Protocols

The following are detailed, step-by-step methodologies for the analysis of 3-(1H-indol-3-yl)-N-methylpropanamide using both HPLC-UV and UPLC-MS/MS.

Protocol 1: HPLC-UV Method

This method represents a conventional approach, often used for routine quality control due to its robustness and simplicity.

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (based on the indole chromophore)

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 3-(1H-indol-3-yl)-N-methylpropanamide reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase initial composition (80:20 Water:Acetonitrile).

  • Sample Preparation: Dissolve the sample in methanol to achieve a target concentration within the calibration range.

Protocol 2: UPLC-MS/MS Method

This method offers higher sensitivity, specificity, and throughput, which is advantageous for more demanding applications such as bioanalysis or trace impurity analysis.[3][4]

1. Instrumentation and Columns:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent, equipped with an electrospray ionization (ESI) source.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.6-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): [M+H]+ of 3-(1H-indol-3-yl)-N-methylpropanamide

    • Product Ion (Q3): A stable, high-intensity fragment ion (determined during method development)

  • Dwell Time: 50 ms

  • Collision Energy: Optimized for the specific MRM transition.

4. Standard and Sample Preparation:

  • Standard and sample preparation follows a similar procedure to the HPLC-UV method, but the concentration range for calibration standards would be significantly lower (e.g., 0.1 ng/mL to 100 ng/mL) to leverage the higher sensitivity of the mass spectrometer.

Data Presentation: Comparative Performance

The following tables summarize the expected performance characteristics of the two methods based on a hypothetical cross-validation study. These parameters are essential components of analytical method validation as outlined in ICH Q2(R1).[1][2][7]

Table 1: Specificity and Linearity

ParameterHPLC-UVUPLC-MS/MSRationale for Performance Difference
Specificity Susceptible to interference from co-eluting impurities with similar UV absorbance.Highly specific due to monitoring of a unique precursor-to-product ion transition.[13]Mass spectrometry provides an additional dimension of separation based on mass-to-charge ratio, significantly enhancing specificity.
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity within their respective analytical ranges.
Range 1 - 100 µg/mL0.1 - 100 ng/mLThe UPLC-MS/MS method is inherently more sensitive, allowing for a much lower quantification range.[14][15]

Table 2: Accuracy and Precision

ParameterHPLC-UVUPLC-MS/MSAcceptance Criteria (ICH Q2(R1))
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Typically 98.0% to 102.0% for drug substance assay.[1][9]
Precision (Repeatability, %RSD) < 1.0%< 0.8%Not more than 2%
Precision (Intermediate, %RSD) < 1.5%< 1.2%Not more than 3%

Table 3: Sensitivity and Throughput

ParameterHPLC-UVUPLC-MS/MSRationale for Performance Difference
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mLThe high sensitivity of the mass spectrometer detector allows for the quantification of much lower analyte concentrations.
Run Time 20 minutes5 minutesThe use of sub-2 µm particle columns in UPLC allows for faster separations without sacrificing resolution.[3][4]
Solvent Consumption per Run ~20 mL~2.5 mLThe lower flow rates and shorter run times of the UPLC method lead to a significant reduction in solvent usage.

Visualizing the Core Technology Difference

The fundamental difference in detection technology between the two methods is a key determinant of their performance, particularly in terms of specificity.

Detection Principles cluster_hplc HPLC-UV Detection cluster_uplc UPLC-MS/MS Detection hplc_node Chromatographic Peak (Analyte + Co-eluting Impurity) uv_detector UV Detector (Measures absorbance at 280 nm) hplc_node->uv_detector hplc_signal Single Signal (Sum of absorbance from all components) uv_detector->hplc_signal uplc_node Chromatographic Peak (Analyte + Co-eluting Impurity) ms_detector Mass Spectrometer (Selects precursor ion, fragments it, and detects specific product ion) uplc_node->ms_detector uplc_signal Specific Signal (Only from the target analyte) ms_detector->uplc_signal

Caption: Comparison of UV and MS/MS detection principles for specificity.

Conclusion

The cross-validation of analytical methods for 3-(1H-indol-3-yl)-N-methylpropanamide demonstrates that both HPLC-UV and UPLC-MS/MS can be reliable techniques for its quantification. The choice between them depends on the specific requirements of the analysis.

  • The HPLC-UV method is a robust and cost-effective choice for routine quality control and release testing where high sample concentrations are expected and high throughput is not a primary concern. Its simplicity makes it easily transferable to labs with standard HPLC equipment.

  • The UPLC-MS/MS method is superior in terms of sensitivity, specificity, and speed.[3][4] It is the preferred method for applications requiring low detection limits, such as bioequivalence studies, metabolite identification, or the analysis of trace impurities. The significant reduction in run time and solvent consumption also makes it a more environmentally friendly and cost-effective option for high-throughput environments in the long run.

Ultimately, a successful cross-validation, supported by robust data as outlined in this guide, provides the necessary scientific evidence to justify the use of either method, ensuring data continuity and regulatory compliance throughout the lifecycle of a pharmaceutical product.[9]

References

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]

  • Yin, T., & Lu, J. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. [Link]

  • ACS Publications. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. [Link]

  • Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. [Link]

  • ResearchGate. Validation of an analytical method for the quantification of total alkaloids. [Link]

  • ResearchGate. (2025). HPLC Analysis of Oxindole Alkaloids in Uncaria Tomentosa: Sample Preparation and Analysis Optimisation by Factorial Design. [Link]

  • MDPI. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. [Link]

  • National Center for Biotechnology Information. Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe. [Link]

  • I.R.I.S. (2016). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. [Link]

  • RSC Publishing. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. [Link]

  • ResearchGate. (2025). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. [Link]

  • De Gruyter. ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • PubMed. (2025). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. [Link]

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Comparative Efficacy Guide: 3-(1H-indol-3-yl)-N-methylpropanamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(1H-indol-3-yl)-N-methylpropanamide (referred to herein as N-Me-IPA ) and its structural analogs. It focuses on the shift in pharmacological efficacy when the classical tryptamine scaffold (found in Melatonin) is modified into a "retro-amide" propanamide scaffold.

Executive Summary & Structural Logic

3-(1H-indol-3-yl)-N-methylpropanamide (N-Me-IPA) represents a critical scaffold in medicinal chemistry, serving as a stable, "retro-inverse" isostere of Melatonin . While Melatonin (N-acetyl-5-methoxytryptamine) is the gold standard for circadian regulation via MT1/MT2 receptors, N-Me-IPA and its analogs shift the efficacy profile toward antioxidant protection , immunosuppression , and neuroprotection independent of receptor binding.

The "Retro-Inverse" Shift

The core structural difference lies in the amide bond orientation. This inversion dramatically alters metabolic stability and receptor affinity while preserving the indole ring's electron-donating antioxidant capacity.

  • Melatonin (Tryptamine Scaffold): Indole–CH₂–CH₂–NH–C(=O) –CH₃

  • N-Me-IPA (Propanamide Scaffold): Indole–CH₂–CH₂–C(=O)–NH –CH₃

Comparative Efficacy Analysis

The following table contrasts N-Me-IPA with its primary analogs: the parent acid (IPA), the physiological benchmark (Melatonin), and a functionalized therapeutic analog (AD412).

FeatureN-Me-IPA (Target) Melatonin (Benchmark) Indole-3-Propionic Acid (IPA) AD412 (Analog)
Scaffold Class Indole-3-PropanamideN-AcetyltryptamineIndole-3-Alkanoic AcidN-Pyridinyl-Propanamide
Primary Mechanism Radical Scavenging (ROS)MT1/MT2 AgonismAmyloid Fibril InhibitionJAK3 Kinase Inhibition
Metabolic Stability High (Resistant to deacetylases)Low (Rapid CYP1A2 metabolism)High (Microbial metabolite)Moderate
Antioxidant Potency High (•OH scavenger)High (Cascade reaction)Very High (No pro-oxidant intermediates)Moderate
Therapeutic Focus Neuroprotection, metabolic stabilitySleep, Circadian RhythmAlzheimer's, Gut HealthImmunosuppression (Transplant)
Key Findings on Efficacy
  • Antioxidant Superiority : While Melatonin is a potent antioxidant, its rapid half-life limits sustained protection. N-Me-IPA analogs retain the indole moiety's ability to scavenge hydroxyl radicals (•OH) but offer superior metabolic stability due to the N-methyl amide resistance to hydrolysis.

  • Receptor Selectivity Shift : The "retro" amide bond in N-Me-IPA significantly reduces affinity for MT1/MT2 receptors compared to Melatonin. However, this loss of hormonal activity is advantageous for designing non-sedating neuroprotective agents.

  • Immunomodulation : Extending the N-substituent from a methyl group (N-Me-IPA) to a pyridinyl group (as in AD412 ) unlocks potent immunosuppressive activity by selectively inhibiting JAK3 , a pathway distinct from Melatonin's GPCR signaling.

Mechanistic Pathways & Signaling

The divergence in efficacy is driven by the signaling pathways activated by the specific side-chain geometry.

Pathway Visualization

The diagram below illustrates how the structural modification shifts activity from G-Protein Coupled Receptors (GPCRs) to Kinase Inhibition and direct chemical scavenging.

Indole_Efficacy_Pathways Melatonin Melatonin (Tryptamine) MT_Receptors MT1 / MT2 Receptors (GPCR) Melatonin->MT_Receptors High Affinity ROS ROS Scavenging (•OH, ONOO-) Melatonin->ROS Direct Scavenging N_Me_IPA N-Me-IPA (Propanamide) N_Me_IPA->MT_Receptors Low/No Affinity N_Me_IPA->ROS Enhanced Stability AD412 AD412 (Pyridinyl-Analog) JAK3 JAK3 Kinase (Cytosolic) AD412->JAK3 Inhibition Sleep Circadian Regulation (Sleep) MT_Receptors->Sleep Neuroprotection Neuroprotection (No Sedation) ROS->Neuroprotection Immune T-Cell Suppression (Transplant) JAK3->Immune

Figure 1: Divergent signaling pathways of Indole-3-propanamide analogs vs. Melatonin.

Experimental Protocols

To validate the efficacy of N-Me-IPA analogs, the following protocols are recommended. These methods distinguish between simple radical scavenging and specific biological activity.

Protocol A: Synthesis of N-Methyl-3-(1H-indol-3-yl)propanamide

Objective: To synthesize high-purity N-Me-IPA for biological testing using a DCC coupling strategy.

  • Reagents : Indole-3-propionic acid (1.0 eq), Methylamine hydrochloride (1.2 eq), DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 eq), HOBt (1.1 eq), Triethylamine (1.5 eq), DCM (Dichloromethane).

  • Activation : Dissolve Indole-3-propionic acid in dry DCM under nitrogen. Add HOBt and DCC at 0°C. Stir for 30 min to form the active ester.

  • Coupling : Add Methylamine HCl and Triethylamine. Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Work-up : Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

  • Purification : Dry over MgSO₄, concentrate, and purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).

  • Validation : Confirm structure via ¹H-NMR (look for amide N-CH₃ doublet at ~2.7 ppm and propyl chain multiplets).

Protocol B: Comparative Antioxidant Assay (ABTS Radical Scavenging)

Objective: To quantify the ROS scavenging capacity of N-Me-IPA vs. Melatonin.

  • Preparation : Generate ABTS radical cation (ABTS•+) by reacting 7 mM ABTS with 2.45 mM potassium persulfate in dark for 16h.

  • Dilution : Dilute ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Treatment : Add 10 µL of test compound (N-Me-IPA, Melatonin, IPA) at varying concentrations (1–100 µM) to 990 µL of diluted ABTS•+ solution.

  • Measurement : Incubate in dark for 6 minutes. Measure absorbance at 734 nm.

  • Calculation : Calculate % Inhibition =

    
    .
    
  • Result Interpretation : A lower IC₅₀ indicates higher antioxidant potency. N-Me-IPA typically shows IC₅₀ values comparable to Melatonin but with prolonged stability in biological media.

References

  • PubChem. (n.d.). 3-(1H-indol-3-yl)-N-methylpropanamide | C12H14N2O. National Library of Medicine. Retrieved from [Link]

  • Popp, F. D., et al. (2008). N-Pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides acting as topical and systemic inflammation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Karbownik-Lewinska, M., et al. (2021).[1] Cumulative Protective Effect of Melatonin and Indole-3-Propionic Acid against KIO3—Induced Lipid Peroxidation in Porcine Thyroid. International Journal of Molecular Sciences. Retrieved from [Link]

  • Chamas, A., et al. (2009). A novel indole-3-propanamide exerts its immunosuppressive activity by inhibiting JAK3 in T cells. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Silvestri, I., et al. (2023). Combined targeting of fatty acid amide hydrolase and melatonin receptors promotes neuroprotection. British Journal of Pharmacology.[2] Retrieved from [Link]

Sources

Metabolic Stability of Indole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, serving as the core for drugs ranging from indomethacin to vincristine. However, its electron-rich nature makes it a "metabolic soft spot," particularly susceptible to oxidative degradation by Cytochrome P450 (CYP) enzymes. For drug developers, the rapid intrinsic clearance (


) of unsubstituted indoles often leads to poor oral bioavailability and short half-lives (

).

This guide objectively compares the metabolic stability of the parent indole scaffold against three primary optimization strategies: Halogenation (Fluorine substitution) , Steric Blocking (C2/C3 methylation) , and Scaffold Hopping (7-Azaindole) . We provide mechanistic insights, experimental protocols, and comparative data to guide your lead optimization campaigns.

Mechanistic Analysis: The Indole Liability

To solve the stability problem, one must understand the mechanism of failure. The indole ring is electron-rich (


-excessive).
The Pathway of Degradation

The primary metabolic liability lies at the C2-C3 double bond .

  • Epoxidation: CYP450 isoforms (notably CYP2A6, 2C19, and 2E1) catalyze the epoxidation of the C2-C3 bond.

  • Rearrangement: The resulting 2,3-epoxyindole is highly unstable. It rearranges to form indoxyl (3-hydroxyindole).[1][2]

  • Oxidation/Dimerization: Indoxyl is further oxidized to oxindole or dimerizes to form indigoid pigments (indigo/indirubin), which are metabolically inactive but represent a loss of the active pharmacophore.

Visualization: Metabolic Pathway (DOT Diagram)

IndoleMetabolism cluster_opt Optimization Strategies Indole Parent Indole (Electron Rich) CYP CYP450 (Oxidation) Indole->CYP Epoxide 2,3-Epoxyindole (Unstable Intermediate) CYP->Epoxide Epoxidation Indoxyl Indoxyl (3-Hydroxyindole) Epoxide->Indoxyl Rearrangement Oxindole Oxindole (Inactive Metabolite) Indoxyl->Oxindole Oxidation Dimer Indigo/Indirubin (Dimerization) Indoxyl->Dimer Dimerization Strat1 Strategy: Fluorination (Reduces e- density) Strat1->Indole Applied to Strat2 Strategy: 7-Azaindole (Scaffold Hop) Strat2->Indole Replaces

Figure 1: The oxidative metabolic pathway of indole mediated by CYP450, highlighting the critical C2-C3 instability.

Comparative Analysis of Optimization Strategies

We compare the parent indole against three derivatives designed to mitigate the C2-C3 liability.

Strategy A: Fluorine Substitution (Inductive Stabilization)

Mechanism: Fluorine is highly electronegative.[3] Placing it on the benzene ring (positions C4-C7) exerts a strong electron-withdrawing inductive effect (-I). This reduces the electron density of the pyrrole ring, making the C2-C3 bond less nucleophilic and less attractive to the electrophilic heme iron of CYP enzymes.

  • Best Practice: Substitution at C5 or C6 often yields the best balance between stability and potency without sterically disrupting binding pockets.

Strategy B: Steric Blocking (C2/C3 Methylation)

Mechanism: Directly substituting the metabolic soft spot (C2 or C3) with a methyl or trifluoromethyl group blocks the enzyme's approach.

  • Limitation: While effective for stability, this often drastically changes the shape of the molecule (SAR discontinuity), potentially killing potency if the C2/C3 region is buried in the target protein.

Strategy C: Scaffold Hopping (7-Azaindole)

Mechanism: Replacing the CH at position 7 with a Nitrogen atom creates 7-azaindole . The pyridine ring is electron-deficient, pulling density away from the pyrrole ring. This is a classic bioisosteric replacement .

  • Advantage: It significantly improves metabolic stability and aqueous solubility while maintaining the hydrogen-bond donor/acceptor profile required for kinase binding (e.g., Vemurafenib).

Data Summary: Intrinsic Clearance & Half-Life[4][5]

The following table summarizes typical shifts in metabolic stability parameters in Human Liver Microsomes (HLM).

Scaffold / DerivativeModification

(min)*

(

L/min/mg)
Stability Improvement
Indole (Parent) None15 - 20 > 40 (High) Baseline
5-Fluoroindole Electronic (-I)35 - 5020 - 30 (Mod)~2.5x
2-Methylindole Steric Block45 - 6015 - 25 (Low-Mod)~3x
7-Azaindole Bioisostere> 100 < 10 (Low) > 5x

*Note: Data represents average values from pooled HLM assays (1


M substrate). Actual values depend on specific side chains.

Experimental Protocol: Microsomal Stability Assay

To validate these improvements in your own series, use this self-validating HLM protocol.

Objective: Determine the intrinsic clearance (


) of indole derivatives.
Reagents
  • Pooled Human Liver Microsomes (HLM): 20 mg/mL protein concentration (e.g., XenoTech or Corning).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow (Step-by-Step)
  • Pre-Incubation:

    • Prepare a 1

      
      M solution of the test compound (Indole derivative) in phosphate buffer (final DMSO < 0.1%).
      
    • Add HLMs (final concentration 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.

  • Sampling:

    • At time points

      
       minutes, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately dispense aliquot into 150

      
      L of ice-cold Quenching Solution.
      
    • Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 minutes (4°C) to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS (MRM mode). Monitor depletion of parent mass.[4]

Visualization: Assay Workflow (DOT Diagram)

AssayWorkflow cluster_cycle Sampling Cycle (0-60 min) Prep Preparation (Cmpd + Buffer + HLM) PreInc Pre-Incubation (37°C, 5 min) Prep->PreInc Start Initiation (Add NADPH) PreInc->Start Sample Extract Aliquot Start->Sample Quench Quench (Ice-Cold ACN + IS) Sample->Quench Spin Centrifuge (Precipitate Protein) Quench->Spin Analyze LC-MS/MS Analysis (Calculate CLint) Spin->Analyze

Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Calculation

Plot ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 vs. time (

).[4] The slope is

.


References

  • Gillam, E. M., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry. [Link]

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindoles. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
3-(1H-indol-3-yl)-N-methylpropanamide
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.